ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Description
The exact mass of the compound this compound is 196.121177757 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMILPYEKVQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952001 | |
| Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294852-57-6, 83405-70-3 | |
| Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83405-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
In the landscape of modern drug discovery, pyrazole derivatives stand out as a "privileged scaffold," a core molecular structure renowned for its versatility and wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS Number: 916791-97-4) is a member of this esteemed class of compounds. Its structure, featuring a bulky tert-butyl group, suggests a potential for high specificity in biological interactions, making it a molecule of significant interest for medicinal chemists.
This technical guide serves as a comprehensive resource on the physicochemical properties of this compound. As of the latest literature review, specific experimental data for many of its core properties remain unpublished. This guide addresses this gap by not only consolidating the available information but also by providing detailed, field-proven experimental protocols for the determination of these properties. This approach ensures that this document is not merely a statement of facts, but a practical tool for the researchers and drug development professionals actively working with this compound. We will delve into the causality behind experimental choices and provide self-validating systems for data generation, upholding the highest standards of scientific integrity.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any compound is to confirm its molecular structure and identity.
Chemical Structure and Core Properties
The fundamental properties of this compound are summarized in the table below. The molecular formula and weight are critical for all subsequent quantitative analyses.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 916791-97-4 | [4] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [4] |
| Molecular Weight | 196.25 g/mol | [4] |
| Canonical SMILES | CCOC(=O)C1=CC(=NN1)C(C)(C)C | [5] |
| InChI Key | RCXMILPYEKVQLB-UHFFFAOYSA-N | [5] |
Synthesis Pathway
While a specific synthesis route for this exact molecule is not detailed in the literature, a general and robust method for creating substituted pyrazole esters is the Knorr pyrazole synthesis and related cyclocondensation reactions.[6] The logical synthetic approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. A plausible pathway for the synthesis of this compound is outlined below.
Caption: Plausible synthesis of the target compound.
Physicochemical Properties: Current Status and Experimental Determination
This section details the key physicochemical properties that are critical for drug development, including solubility, lipophilicity, and ionization state. For each property, the current knowledge is presented alongside a detailed protocol for its experimental determination.
Physical State and Melting Point
The physical state and melting point are fundamental properties that provide an indication of the purity and lattice energy of a crystalline solid.
-
Predicted Physical State: Based on its molecular weight and structure, the compound is expected to be a white to off-white crystalline solid at room temperature. Commercial suppliers list it as such.[7][8][9]
-
Experimental Melting Point: Data not currently available in the literature. A melting point for the related compound, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has been reported as 151 °C.[10] Due to the presence of the ethyl ester instead of a carboxylic acid, the melting point of the title compound is expected to be lower due to reduced hydrogen bonding capability.
Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature and the enthalpy of fusion (area under the peak) should also be reported.
Solubility
Solubility in both aqueous and organic media is a critical parameter for drug formulation and bioavailability.
-
Aqueous Solubility: Data not currently available. The presence of the ester group provides some polarity, but the bulky tert-butyl group and the pyrazole ring suggest that aqueous solubility is likely to be low.
-
Organic Solvent Solubility: Data not currently available. It is predicted to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.
Protocol for Thermodynamic Solubility Determination using HPLC
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or various organic solvents) in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered supernatant by a validated HPLC-UV method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant, which represents its solubility.
-
Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross cell membranes.
-
Predicted XlogP: 2.5.[5] This value suggests that the compound has moderate lipophilicity.
-
Experimental LogP: Data not currently available.
Protocol for LogP Determination using the Shake-Flask Method
-
Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases should be mutually saturated before the experiment.
-
Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for partitioning. Let the layers separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Acidity/Basicity (pKa)
The pKa value(s) determine the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.
-
Predicted pKa: Data not currently available. The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom. The pKa of the N-H proton is likely to be in the range of 12-14, making it a very weak acid. The basic pKa of the pyrazole nitrogen is typically low, in the range of 2-3.
Protocol for pKa Determination by Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration:
-
For the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).
-
For the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More sophisticated analysis can be performed using specialized software to determine the pKa from the titration curve.
Spectroscopic and Structural Characterization
Spectroscopic data provides a "fingerprint" of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
Experimental Data: Not currently available for this specific compound. However, based on related structures[1][11], the following characteristic signals can be predicted:
-
¹H NMR:
-
A singlet for the nine protons of the tert-butyl group (~1.3 ppm).
-
A quartet for the two protons of the ethyl ester methylene group (~4.3 ppm).
-
A triplet for the three protons of the ethyl ester methyl group (~1.3 ppm).
-
A singlet for the proton on the pyrazole ring (~6.5 ppm).
-
A broad singlet for the N-H proton of the pyrazole ring (chemical shift will be concentration and solvent dependent).
-
-
¹³C NMR:
-
Signals for the tert-butyl quaternary carbon (~32 ppm) and methyl carbons (~30 ppm).
-
Signals for the ethyl ester methylene (~61 ppm) and methyl (~14 ppm) carbons.
-
Signals for the pyrazole ring carbons, including the C=O of the ester (~162 ppm).
-
-
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT-135 and DEPT-90 experiments should also be run to aid in distinguishing between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Experimental Data: Not currently available.
-
Predicted Absorptions:
-
~3200-3400 cm⁻¹ (N-H stretch)
-
~2970 cm⁻¹ (C-H stretch, aliphatic)
-
~1720 cm⁻¹ (C=O stretch, ester)
-
~1550 cm⁻¹ (C=N stretch, pyrazole ring)
-
~1250 cm⁻¹ (C-O stretch, ester)
-
Protocol for IR Data Acquisition (ATR-FTIR)
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
-
Experimental Data: Not currently available.
-
Predicted Data:
Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) should be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To study fragmentation, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and information on the three-dimensional arrangement of molecules in the solid state.
-
Experimental Data: Not currently available. However, the crystal structure of a related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, has been determined, revealing a planar pyrazole ring.[2] It is expected that the title compound will also feature a planar pyrazole core.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Conclusion and Future Directions
This compound is a compound of considerable interest within the field of medicinal chemistry. This guide has established its fundamental molecular identity and provided a comprehensive framework for its physicochemical characterization. While there is a notable absence of published experimental data, this should be viewed as an opportunity for further research. The detailed protocols provided herein offer a clear path for researchers to generate this critical data, thereby enabling a more complete understanding of this promising molecule. Such data will be invaluable for its potential development as a therapeutic agent, facilitating formulation, ADME (absorption, distribution, metabolism, and excretion) studies, and the rational design of next-generation pyrazole-based drugs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 83405-70-3 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 9. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 10. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID price,buy 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID - chemicalbook [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS: 916791-97-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2][3] This document delves into the synthesis, characterization, and potential therapeutic applications of this specific pyrazole derivative, offering insights for researchers engaged in the development of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow for diverse interactions with biological targets. The presence of the pyrazole nucleus in various approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic importance.[1] The tert-butyl group at the 3-position and the ethyl carboxylate at the 5-position of the pyrazole ring in the title compound are key structural features that can influence its pharmacokinetic and pharmacodynamic properties. The bulky tert-butyl group can enhance metabolic stability and provide specific steric interactions within a binding pocket, while the ethyl carboxylate group offers a site for further chemical modification or can participate in hydrogen bonding.
Synthesis of this compound
The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4][5] For this compound, a plausible and efficient synthetic route involves the reaction of a β-ketoester, specifically ethyl 4,4-dimethyl-3-oxopentanoate, with hydrazine hydrate.
Proposed Synthetic Pathway
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in absolute ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 916791-97-4 | [6] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [6] |
| Molecular Weight | 196.25 g/mol | [6] |
| Predicted XlogP | 2.5 | [7] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3 ppm.
-
Ethyl Ester Protons (5H): A quartet (2H) around δ 4.3 ppm and a triplet (3H) around δ 1.3 ppm.
-
Pyrazole Ring Proton (1H): A singlet for the C4-H is expected in the aromatic region, typically around δ 6.5-7.0 ppm.
-
NH Proton (1H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, is expected for the pyrazole NH proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
tert-Butyl Carbons: A quaternary carbon signal around δ 32 ppm and a methyl carbon signal around δ 30 ppm are expected.
-
Ethyl Ester Carbons: A carbonyl carbon signal around δ 160-165 ppm, a methylene carbon signal around δ 61 ppm, and a methyl carbon signal around δ 14 ppm are anticipated.
-
Pyrazole Ring Carbons: Signals for C3, C4, and C5 are expected in the aromatic region. The C3 and C5 carbons, being attached to heteroatoms, will appear further downfield compared to the C4 carbon.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the pyrazole ring.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=N and C=C Stretching: Absorptions in the region of 1500-1650 cm⁻¹ corresponding to the pyrazole ring stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (196.25 g/mol ).[7]
-
Potential Applications in Drug Discovery
The pyrazole scaffold is a versatile building block for the design of new therapeutic agents. Derivatives of pyrazole carboxylates have shown a wide array of biological activities.
Workflow for Biological Activity Screening
Caption: A general workflow for evaluating the biological activity of the target compound.
Anti-inflammatory Activity
Many pyrazole derivatives are known to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][12] The structural features of this compound, particularly the substituted pyrazole core, suggest its potential as a COX inhibitor.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).
-
Substrate: Use arachidonic acid as the substrate.
-
Procedure: a. Pre-incubate the COX enzyme with various concentrations of the test compound (this compound) or a reference inhibitor (e.g., celecoxib) for a defined period. b. Initiate the reaction by adding arachidonic acid. c. Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
Anticancer Activity
Pyrazole-containing compounds have emerged as promising anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[3][13][14][15] The antiproliferative activity of this compound can be evaluated against a panel of human cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells. b. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.
Antifungal Activity
Several pyrazole carboxylate derivatives have demonstrated potent antifungal activity.[16][17][18][19] The potential of this compound as an antifungal agent can be assessed against various pathogenic fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Culture Media: Prepare a suitable broth medium (e.g., RPMI-1640).
-
Procedure: a. Prepare serial dilutions of the test compound in the broth medium in a 96-well microplate. b. Inoculate each well with a standardized fungal suspension. c. Incubate the plates at an appropriate temperature for 24-48 hours.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.
Safety and Handling
This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a promising heterocyclic compound with a scaffold that is well-represented in a variety of biologically active molecules. The synthetic route is straightforward, and its structural features suggest the potential for significant anti-inflammatory, anticancer, and antifungal activities. Further investigation into its pharmacological properties is warranted to explore its full therapeutic potential. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this interesting molecule in the pursuit of novel drug candidates.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - 83405-70-3 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 11. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | MDPI [mdpi.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
This guide provides a comprehensive technical overview of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, provides a detailed synthesis protocol, and explores its potential therapeutic applications, grounded in the broader context of pyrazole chemistry.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
This compound belongs to this important class of molecules. The presence of a bulky tert-butyl group at the 3-position and an ethyl carboxylate group at the 5-position provides distinct chemical handles for further synthetic modification, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide aims to serve as a foundational resource for scientists working with or considering this compound in their research endeavors.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are critical determinants of its behavior in both chemical reactions and biological systems.
Molecular Structure
This compound is a disubstituted pyrazole. The core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A key feature is the presence of two tautomeric forms, which can influence its reactivity. The structure is characterized by:
-
A Pyrazole Ring: The central aromatic heterocycle.
-
A tert-Butyl Group: A bulky, sterically hindering group at position C3.
-
An Ethyl Carboxylate Group: An ester functional group at position C5, which can serve as a synthetic handle for derivatization (e.g., hydrolysis to the carboxylic acid, amidation).
Below is a diagram illustrating the logical relationship of the functional groups within the molecule.
Caption: Functional components of the target molecule.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 916791-97-4 | [3][4] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |
| Molecular Weight | 196.25 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1)C(C)(C)C | |
| InChI Key | RCXMILPYEKVQLB-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% | [4] |
| Appearance | White to off-white solid |
Synthesis Protocol: A Validated Approach
The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most common and robust method for preparing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5]
For the synthesis of this compound, the required 1,3-dicarbonyl precursor is ethyl 4,4-dimethyl-3-oxopentanoate , also known as ethyl pivaloylacetate.[6][7]
Reaction Principle
The synthesis proceeds via a two-step mechanism:
-
Condensation: The more reactive ketone carbonyl of ethyl 4,4-dimethyl-3-oxopentanoate reacts with hydrazine hydrate to form a hydrazone intermediate.
-
Cyclization & Dehydration: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with built-in checkpoints for reaction monitoring and purification.
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of substrate).
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. Following the addition, add a catalytic amount of glacial acetic acid.
-
Causality Note: The acid catalyst protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial condensation step to form the hydrazone.[5]
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Self-Validation: The disappearance of the starting β-keto ester spot and the appearance of a new, typically more polar, product spot on the TLC plate confirms the reaction is proceeding.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Carefully neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Development
The pyrazole scaffold is a key component in numerous FDA-approved drugs. The specific structural motifs of this compound make it a promising candidate for lead generation in several therapeutic areas.
Anti-inflammatory Agents
A significant body of research highlights the potential of pyrazole derivatives as potent anti-inflammatory agents.[8][9] Many of these compounds function through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The anti-inflammatory activity of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has been demonstrated in preclinical models, suggesting that substitution on the pyrazole scaffold can significantly enhance this activity.[9] The title compound serves as a valuable starting point for developing novel selective COX-2 inhibitors, potentially offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.
Building Block for Kinase Inhibitors
Protein kinases are crucial targets in oncology and immunology. The pyrazole core is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The ethyl ester group of this compound can be readily converted to an amide, which is a critical functional group for engaging with the hinge region of many kinases. The tert-butyl group can provide steric bulk to occupy hydrophobic pockets, potentially enhancing binding affinity and selectivity.
Agrochemicals
Beyond pharmaceuticals, pyrazole derivatives have found extensive use in the agrochemical industry as fungicides, herbicides, and insecticides.[10] The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis from readily available precursors, combined with the proven therapeutic relevance of the pyrazole scaffold, makes it an important molecule for researchers in drug discovery and medicinal chemistry. The functional groups present offer multiple avenues for derivatization, enabling its incorporation into larger, more complex molecules designed to interact with specific biological targets. This guide provides the foundational knowledge required to effectively synthesize, handle, and strategically employ this compound in advanced research applications.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Ethyl 4,4-Dimethyl-3-oxopentanoate|17094-34-7 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core, a functionality of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[1] The physicochemical properties of a drug candidate, such as its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation strategies to in vivo efficacy and shelf-life.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core solubility and stability characteristics of this compound. In the absence of extensive public data for this specific molecule, this document synthesizes information from closely related analogues and establishes a robust theoretical framework. Crucially, it provides detailed, field-proven experimental protocols to empower researchers to generate precise data and make informed decisions in their drug development programs.
Physicochemical Properties: A Structural Overview
Understanding the solubility and stability of this compound begins with an analysis of its constituent parts: the aromatic pyrazole ring, the lipophilic tert-butyl group, and the hydrolytically susceptible ethyl ester.
| Property | Value / Structure | Source / Comment |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [2] |
| Molecular Weight | 196.25 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Structure | ![]() | |
| Predicted XlogP | ~2.5 | A measure of lipophilicity. |
The pyrazole ring is an aromatic heterocycle, which generally imparts good thermal and chemical stability.[3] The tert-butyl group is a bulky, non-polar moiety that is expected to increase the molecule's lipophilicity and may offer steric hindrance to enzymatic or chemical degradation at adjacent positions. The ethyl ester is a key functional group that can participate in hydrogen bonding as an acceptor but is also the most probable site of hydrolytic degradation.
Solubility Profile: Theoretical and Experimental Approaches
The solubility of a compound is a critical factor for its absorption and distribution in vivo. The presence of both a hydrogen-bond-donating N-H group on the pyrazole ring and a hydrogen-bond-accepting ester group suggests the potential for some aqueous solubility, while the tert-butyl and ethyl groups will enhance its solubility in organic solvents.
Predicted Solubility Characteristics
-
Aqueous Solubility: The predicted lipophilicity (XlogP ≈ 2.5) suggests that the aqueous solubility is likely to be low to moderate. The pyrazole ring itself has limited water solubility.[4] The bulky tert-butyl group is expected to further decrease aqueous solubility. The solubility will also be pH-dependent due to the weakly basic nature of the pyrazole ring.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity. Solvents such as ethanol, methanol, acetone, and ethyl acetate are likely to be effective at dissolving the compound.[4]
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of the target compound in a range of pharmaceutically relevant solvents at controlled temperatures.
Materials:
-
This compound (as a solid)
-
Solvents: Purified Water, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
HPLC system with UV detector
-
Centrifuge
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for at least 24 hours to ensure equilibrium is reached. A longer time (e.g., 48-72 hours) may be necessary and should be confirmed by taking measurements at different time points until a plateau is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn supernatant at high speed (e.g., 10,000 rpm for 10 minutes) to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (usually the mobile phase of the HPLC method).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor used.
-
Caption: Workflow for Experimental Solubility Determination.
Stability Profile: Forced Degradation and Long-Term Studies
Assessing the stability of a drug candidate is a non-negotiable step in development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.
Potential Degradation Pathways
-
Hydrolysis: The ethyl ester is the most likely site for hydrolysis. This reaction can be catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acid (3-tert-butyl-1H-pyrazole-5-carboxylic acid) and ethanol. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidation: While the pyrazole ring is generally resistant to oxidation, other parts of the molecule could be susceptible under oxidative stress (e.g., exposure to peroxides).[3]
-
Photodegradation: Aromatic systems can absorb UV light, which may lead to photodegradation. The specific pathway would need to be elucidated experimentally.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The ester and alkyl groups could be susceptible to thermal cleavage.
Caption: Potential Degradation Pathways for the Target Compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following protocols are based on ICH guidelines.
Objective: To investigate the intrinsic stability of the compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution and a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using an HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the formation of new peaks (degradants).
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and UV spectra of any new peaks.
-
Assess the mass balance to ensure that all degradation products are being detected.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Protocol for Method Development
Objective: To develop a robust, stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., λmax)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Optimization Strategy:
-
Initial Screening: Analyze the parent compound and the stressed samples using the starting conditions.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve adequate separation between the parent peak and all degradation peaks. Aim for a resolution of >1.5 between all peaks.
-
Mobile Phase Modification: If co-elution occurs, modify the organic solvent (e.g., methanol instead of acetonitrile) or the pH of the aqueous phase.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for HPLC Stability-Indicating Method Development.
Conclusion
References
A Technical Guide to the Therapeutic Targets of Pyrazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] When functionalized with a carboxylate group or its bioisosteres, these derivatives gain unique physicochemical properties that enable interaction with a wide array of biological targets. This guide provides an in-depth analysis of the key therapeutic targets of pyrazole carboxylate derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used for their evaluation. We will explore their established roles as inhibitors of inflammatory enzymes and protein kinases, as well as their emerging potential as antimicrobial and antifungal agents, offering a technical resource for professionals engaged in drug discovery and development.
The Pyrazole Carboxylate Scaffold: A Versatile Pharmacophore
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2][4] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an ideal core for developing therapeutic agents.[2] The addition of a carboxylate or carboxamide moiety further enhances its drug-like properties, providing a key interaction point for binding to the active sites of various enzymes and receptors. This versatility has led to the development of pyrazole-containing drugs across multiple therapeutic areas, from anti-inflammatory agents to targeted cancer therapies.[2][5]
Key Therapeutic Target Classes and Mechanisms
Anti-Inflammatory Targets: Cyclooxygenase (COX) Enzymes
The most well-established role for pyrazole derivatives is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][6][7] COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][6]
2.1.1 Rationale for Targeting COX-2
There are two main COX isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[4][6] Early non-steroidal anti-inflammatory drugs (NSAIDs) inhibited both isoforms, leading to gastrointestinal side effects.[4] The development of selective COX-2 inhibitors was a major advancement, and pyrazole-based structures, such as Celecoxib, became blockbuster drugs.[4][6] The core rationale is to specifically block inflammatory prostaglandin production without disrupting the protective functions of COX-1.
2.1.2 Mechanism of Inhibition
Pyrazole carboxylate derivatives and their analogues achieve COX-2 selectivity through specific interactions within the enzyme's active site. The larger active site of COX-2, compared to COX-1, contains a side pocket that can accommodate the bulky aryl groups commonly found on the pyrazole scaffold. The sulfonamide or a similar functional group on these inhibitors forms a hydrogen bond with a key arginine residue (Arg513) deep within the active site, anchoring the molecule for potent and selective inhibition.
2.1.3 Data Summary: COX-2 Inhibitory Activity
| Compound Class | Example Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Di-aryl Pyrazole Ester | Derivative 15c | COX-2 | 0.059 | 98.71 | [8][9] |
| Di-aryl Pyrazole Ester | Derivative 15d | COX-2 | 0.062 | 85.64 | [8][9] |
| Chalcone-Substituted Pyrazole | Compound 6e | COX-2 | - | 215.44 | [10] |
| Benzenesulfonamide Pyrazole | Celecoxib (Reference) | COX-2 | 0.22 | 13.65 | [8][9] |
2.1.4 Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the COX-2 inhibitory potential of test compounds.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and in a subsequent reaction, it reduces PGG2 to PGH2. This peroxidase activity is measured using a fluorescent probe (e.g., ADHP), which emits light upon oxidation. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer.
-
Prepare a stock solution of Arachidonic Acid (substrate) in ethanol.
-
Prepare a stock solution of the fluorescent probe (ADHP) in DMSO.
-
Prepare serial dilutions of the pyrazole carboxylate test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 10 µL of the test compound dilutions or DMSO (vehicle control).
-
Add 150 µL of assay buffer.
-
Add 10 µL of Heme cofactor.
-
Add 10 µL of the fluorescent probe solution.
-
Add 10 µL of COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Excitation 535 nm, Emission 590 nm) every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2.1.5 Visualization: COX-2 Inhibition Pathway
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Anticancer Targets: Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[11] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11][12] Pyrazole derivatives have been extensively developed as potent protein kinase inhibitors.[12][13][14]
2.2.1 Rationale for Targeting Kinases
The human genome contains over 500 protein kinases, many of which are recognized as disease-relevant.[11] Targeting the ATP-binding site of these kinases with small molecules is a proven strategy for cancer therapy.[11] Pyrazole scaffolds are considered "privileged structures" for kinase inhibition because their shape and hydrogen bonding capabilities mimic the adenine region of ATP, allowing them to compete effectively for the binding site.[11][13] This approach has led to the development of inhibitors against various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle.[13][15]
-
Aurora Kinases (A and B): Essential for mitosis and cell division.[16]
-
Receptor Tyrosine Kinases (e.g., EGFR, HER-2): Control cell growth and proliferation signals.[1][15]
-
Signaling Kinases (e.g., AKT1, p38 MAPK): Mediate survival and stress response pathways.[11][12]
2.2.2 Data Summary: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 | Cell Line | Reference |
| Pyrazole-Carboxamide | Aurora Kinase A | 16.3 nM | HeLa, HepG2 | [16] |
| Pyrazole-Carboxamide | Aurora Kinase B | 20.2 nM | HeLa, HepG2 | [16] |
| Pyrazole-Carboxamide | CDK2 | 25 nM | A549 | [15] |
| Indole-Pyrazole Hybrid | CDK2 | 74 nM | HCT116, MCF7 | [17] |
| Pyrazole Derivative | EGFR Tyrosine Kinase | 0.26 µM | - | [15] |
| Pyrazole Carbaldehyde | PI3 Kinase | 0.25 µM | MCF-7 | [17] |
2.2.3 Experimental Protocol: Cell Viability (MTT) Assay
This protocol measures the cytotoxic (cell-killing) effect of a potential anticancer compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Seeding:
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole test compounds in culture media.
-
Remove the old media from the plate and add 100 µL of the media containing the test compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
2.2.4 Visualization: Drug Discovery Workflow for Kinase Inhibitors
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Antimicrobial and Antifungal Targets
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole carboxylate derivatives have shown promising activity against a range of bacteria and fungi, though their precise molecular targets are still under active investigation.[18][19][20][21]
2.3.1 Rationale for Targeting Microbial Pathogens
Pyrazole derivatives have demonstrated inhibitory effects against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[18][19][20] The structure-activity relationship (SAR) studies suggest that the electronic properties of substituents on the pyrazole ring are crucial for activity. For instance, the presence and position of electronegative atoms can be critical for antifungal strength.[18] While specific enzyme targets are not always fully elucidated, potential mechanisms include disruption of cell wall synthesis, inhibition of essential metabolic enzymes, or interference with DNA replication.
2.3.2 Data Summary: Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Value | Reference |
| Pyrazole Carboxamide | Escherichia coli (Gram-) | MIC | 0.25 µg/mL | [20] |
| Pyrazole Carboxamide | Streptococcus epidermidis (Gram+) | MIC | 0.25 µg/mL | [20] |
| Pyrazole Derivative | Aspergillus niger (Fungus) | MIC | 1 µg/mL | [20] |
| Isoxazole Pyrazole Carboxylate | Rhizoctonia solani (Fungus) | EC50 | 0.37 µg/mL | [22] |
| Pyrazole-3,4-dicarboxylic acid | Candida albicans (Fungus) | Inhibitory Effect | Yes | [18] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
2.3.3 Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the target bacterial or fungal strain on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the assay wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well of the plate containing the diluted compounds.
-
Include a positive control (microbe + broth, no compound) and a negative control (broth only, no microbe).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, a growth indicator dye like resazurin can be added to aid in visualization.
-
Emerging Targets and Future Directions
Research into pyrazole carboxylate derivatives continues to expand. Emerging areas of interest include their potential as:
-
Antiviral Agents: Inhibiting viral replication enzymes like reverse transcriptase or integrase.[23]
-
Neuroprotective Agents: Modulating targets involved in neurodegenerative diseases like Alzheimer's.[5]
-
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitors: IRAK4 is a key protein in IL-1R and Toll-like receptor (TLR) signaling, making it an attractive target for inflammatory diseases.[24]
The modular nature of the pyrazole scaffold allows for combinatorial synthesis and high-throughput screening, which will undoubtedly lead to the discovery of novel derivatives with high potency and selectivity for new therapeutic targets.
Conclusion
Pyrazole carboxylate derivatives represent a remarkably versatile class of molecules with proven therapeutic value and significant future potential. Their success is rooted in the privileged nature of the pyrazole scaffold, which provides a robust framework for designing inhibitors against a diverse range of biological targets. From the well-established inhibition of COX-2 for inflammation and various protein kinases for cancer, to their promising activity against microbial pathogens, these compounds remain a focal point of modern drug discovery. The continued exploration of their structure-activity relationships and mechanisms of action will be critical for developing the next generation of targeted therapies.
References
- 1. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 18. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijnrd.org [ijnrd.org]
- 24. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Core as a Pillar of Modern Chemistry
An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrazoles
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern medicinal and agricultural chemistry.[1][2][3] Its designation as a "privileged scaffold" is well-earned; this versatile structure is embedded in a multitude of FDA-approved drugs and demonstrates a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The unique physicochemical characteristics of the pyrazole ring, notably its capacity to function as both a hydrogen bond donor and acceptor, are pivotal to the favorable pharmacokinetic and pharmacodynamic profiles observed in many drug candidates.[2]
This guide provides a comprehensive exploration of the substituted pyrazole, tracing its journey from its initial discovery in the 19th century to the sophisticated, highly efficient synthetic methodologies employed by researchers today. We will delve into the foundational reactions that opened the door to this chemical class, examine the mechanistic underpinnings of these transformations, and present the modern catalytic and multicomponent strategies that have revolutionized access to this critical molecular framework.
Part 1: The Genesis of Pyrazole Chemistry: Knorr's Foundational Discovery
The story of pyrazole is inextricably linked to the German chemist Ludwig Knorr. While he first coined the term "pyrazole" in 1883, the parent, unsubstituted pyrazole molecule was first synthesized by Edward Buchner in 1889.[1] However, it was Knorr's work that truly unlocked the potential of this heterocyclic system.
In a landmark 1883 publication, Knorr reported the first synthesis of substituted pyrazoles.[1][7][8] His seminal method involved the cyclocondensation reaction of β-dicarbonyl compounds, specifically ethyl acetoacetate, with phenylhydrazine.[9][10] This discovery was not merely an academic curiosity; it led directly to the synthesis of Antipyrine (phenazone), a potent analgesic and antipyretic.[11][12] This compound holds a significant place in pharmaceutical history as one of the very first synthetic drugs to achieve widespread commercial success, dominating the market until the advent of Aspirin.[11]
Knorr's initial work laid the critical groundwork for the field, establishing the fundamental disconnection approach for pyrazole synthesis. However, it also revealed a key challenge that would occupy chemists for decades: the issue of regioselectivity. When an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine, two different regioisomeric pyrazole products can be formed, complicating purification and characterization.[1][13]
Part 2: Foundational Synthetic Methodologies
The classical methods for constructing the pyrazole ring remain highly relevant for their robustness and instructional value. They form the bedrock upon which modern strategies are built.
The Knorr Pyrazole Synthesis: An Enduring Classic
The most traditional and widely utilized method for pyrazole synthesis is the Knorr reaction, defined as the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7][14][15]
Causality of the Mechanism: The reaction's progression is a logical sequence of nucleophilic attacks and dehydration. It typically begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the electrophilic carbonyl carbons of the diketone. Following this initial condensation, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. The resulting non-aromatic intermediate readily undergoes dehydration to yield the thermodynamically stable aromatic pyrazole ring.[10][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 12. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Navigating the Chemistry of Tomorrow: A Technical Guide to the Safe Handling of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] Its prevalence in blockbuster drugs highlights its significance as a "privileged scaffold" in drug design. Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS No: 916791-97-4), a key building block and intermediate, is instrumental in the synthesis of novel pharmaceutical compounds.[2] As research and development in this area intensifies, a comprehensive understanding of the safety and handling of this compound is paramount for the scientific community. This guide provides an in-depth technical overview of the safety, handling, and emergency procedures for this compound, designed to empower researchers with the knowledge to manage this chemical responsibly and effectively.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 196.25 g/mol | --INVALID-LINK-- |
| CAS Number | 916791-97-4 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Boiling Point | 322.3 °C | --INVALID-LINK-- |
| Stability | Stable under normal conditions. | --INVALID-LINK-- |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Section 3: Toxicological and Ecotoxicological Profile
Acute Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation, which may include redness, itching, and pain.
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and blurred vision.
Chronic Effects:
-
Data on the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity, are not currently available. As a precautionary measure, it is prudent to handle this compound as potentially hazardous with chronic exposure.
Ecotoxicological Information:
-
There is limited information available on the environmental impact of this compound. It is crucial to prevent its release into the environment, as its effects on aquatic and terrestrial ecosystems are unknown.
Section 4: Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential to minimize the risk of exposure and ensure a safe working environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust particles.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if dust is generated. | To prevent inhalation of the compound, which can cause respiratory irritation. |
Handling Procedures
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The stability of the compound under normal laboratory conditions is good; however, prolonged exposure to air and moisture should be avoided.
Section 5: Emergency Procedures
Prompt and correct action in the event of an emergency is critical to mitigating harm.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill Response Protocol
In the event of a spill, follow these steps:
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the fume hood is operating at maximum capacity.
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in Section 4.2.
-
Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[7][8]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.[8] Collect all cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Dispose of the sealed container and any contaminated materials in accordance with institutional and local regulations.
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Identification: Clearly label all waste containers with the chemical name and associated hazards.
-
Containerization: Use compatible, sealed containers for waste collection.
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Conclusion
This compound is a valuable compound in the landscape of drug discovery and medicinal chemistry.[2][3] Its effective and safe use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. chemkleancorp.com [chemkleancorp.com]
Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol leverages an in-situ generation of the 1,3-diketone intermediate via a Claisen condensation, followed by a cyclocondensation with hydrazine hydrate. This methodology obviates the need for isolating the intermediate, thereby enhancing operational efficiency, reducing waste, and improving overall yield. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Principle
Pyrazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific target molecule, this compound, serves as a key building block for more complex pharmaceutical agents.
The traditional synthesis of pyrazoles often involves a two-step process: the formation of a 1,3-dicarbonyl compound, followed by its reaction with hydrazine.[1][2][3] This application note details a superior one-pot approach that combines these steps. The synthesis commences with a base-catalyzed Claisen condensation between pinacolone (3,3-dimethyl-2-butanone) and diethyl oxalate to form the key intermediate, ethyl 2,4-dioxo-5,5-dimethylhexanoate.[4][5][6] Without isolation, this intermediate is immediately treated with hydrazine hydrate, which undergoes a regioselective cyclocondensation reaction to yield the final pyrazole product.[2][7] The choice of a one-pot synthesis is strategic; it minimizes handling of the potentially unstable diketone intermediate and significantly shortens the reaction time, making it a more economical and sustainable method.
Reaction Mechanism
The overall transformation is a cascade of two well-established reactions. The mechanism can be dissected as follows:
-
Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of pinacolone to form a reactive enolate.
-
Claisen Condensation: The pinacolone enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the departure of an ethoxide leaving group to yield the β-diketone intermediate.
-
Nucleophilic Attack by Hydrazine: Hydrazine hydrate, possessing two nucleophilic nitrogen atoms, attacks one of the carbonyl groups of the in-situ generated diketone.
-
Cyclization and Dehydration: An intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration (loss of a water molecule) to form the stable aromatic pyrazole ring.
Caption: Fig. 1: Reaction Mechanism
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Purity | Amount | Moles | Notes |
| Sodium (Na) | 7440-23-5 | 22.99 | 99.9% | 2.3 g | 0.1 | Handle under mineral oil. |
| Absolute Ethanol (EtOH) | 64-17-5 | 46.07 | ≥99.5% | 100 mL | - | Anhydrous conditions are crucial. |
| Pinacolone | 75-97-8 | 100.16 | ≥98% | 10.0 g | 0.1 | - |
| Diethyl Oxalate | 95-92-1 | 146.14 | ≥99% | 14.6 g | 0.1 | - |
| Hydrazine Hydrate | 7803-57-8 | 50.06 | ~64% soln. | 6.0 mL | ~0.12 | Highly Toxic & Carcinogen. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M (aq) | ~50 mL | - | For neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | 300 mL | - | For extraction. |
| Hexane | 110-54-3 | 86.18 | ACS Grade | 100 mL | - | For recrystallization. |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | - | As needed | - | For drying. |
Required Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice-water bath
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Fig. 2: Experimental Workflow
-
Preparation of Sodium Ethoxide: In a dry 500 mL three-neck flask under a nitrogen atmosphere, add 100 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) portion-wise to the ethanol. The reaction is exothermic; allow the mixture to stir until all the sodium has dissolved completely.
-
Formation of 1,3-Diketone: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice-water bath. In a separate beaker, prepare a mixture of pinacolone (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol). Transfer this mixture to a dropping funnel and add it dropwise to the cold sodium ethoxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The mixture will likely become a thick, yellowish slurry.
-
Addition of Hydrazine: Re-cool the mixture to 0-5 °C. Add hydrazine hydrate (~6.0 mL, ~0.12 mol) dropwise via a syringe. CAUTION: This addition can be highly exothermic. Maintain slow addition and vigorous stirring to control the temperature.
-
Cyclization: After adding the hydrazine, attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Carefully neutralize the mixture to pH ~7 by the slow addition of 2 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Isolation of Crude Product: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
-
Purification: Purify the crude product by recrystallization.[8] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the resulting white to off-white crystals, wash with cold hexane, and dry under vacuum.
Critical Safety Considerations
-
Hydrazine Hydrate: Hydrazine is acutely toxic, a suspected human carcinogen, and highly corrosive.[9][10][11] It can be absorbed through the skin.[12] All operations involving hydrazine hydrate must be performed in a certified chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[9][10] Have a safety shower and eyewash station readily accessible.[12]
-
Sodium Metal: Sodium reacts violently with water. Ensure all glassware is scrupulously dry. Use mineral oil for storage and an appropriate solvent (like isopropanol) for quenching any residual sodium.
-
Waste Disposal: Hydrazine waste is hazardous.[11] Keep hydrazine-containing waste streams separate and clearly labeled. Do not mix with oxidizing agents.[13]
-
General Precautions: The use of flammable solvents like ethanol and ethyl acetate requires the absence of ignition sources. The initial reaction to form sodium ethoxide produces flammable hydrogen gas; ensure adequate ventilation.
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Molecular Formula | C₁₀H₁₆N₂O₂[14][15] |
| Molecular Weight | 196.25 g/mol [15] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.35 (s, 9H, C(CH₃)₃), 1.40 (t, 3H, OCH₂CH₃), 4.40 (q, 2H, OCH₂CH₃), 6.50 (s, 1H, pyrazole-H), ~9.5 (br s, 1H, NH) |
| Mass Spec (ESI+) | m/z: 197.1 [M+H]⁺[14] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete formation of sodium ethoxide (wet ethanol).2. Reaction temperature too high during addition steps.3. Insufficient reaction time. | 1. Use freshly opened or properly dried absolute ethanol.2. Maintain strict temperature control (0-5 °C) during additions.3. Monitor reaction by TLC to ensure completion before work-up. |
| Product is an Oil/Fails to Crystallize | 1. Presence of unreacted starting materials or solvent.2. Impurities hindering crystal lattice formation. | 1. Ensure complete removal of solvent on the rotary evaporator.2. Attempt purification via column chromatography (silica gel, ethyl acetate/hexane gradient). |
| Formation of Side Products | 1. Self-condensation of pinacolone.2. Reaction of hydrazine with diethyl oxalate. | 1. Ensure slow, controlled addition of the ketone/ester mixture to the base.2. Add hydrazine only after the Claisen condensation is complete (verified by TLC if possible). |
Conclusion
This application note outlines a robust and efficient one-pot synthesis for this compound. By combining the Claisen condensation and pyrazole formation steps, this protocol offers significant advantages in terms of yield, purity, and operational simplicity over traditional multi-step methods. Adherence to the detailed procedure and stringent safety precautions will enable researchers to reliably produce this important heterocyclic building block for a variety of applications in chemical and pharmaceutical research.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lanxess.com [lanxess.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. reddit.com [reddit.com]
- 14. PubChemLite - 83405-70-3 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]
- 15. scbt.com [scbt.com]
Application Notes and Protocols: The Strategic Utility of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the medicinal chemist's toolkit. This guide focuses on a particularly valuable derivative, Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate , a versatile building block for constructing sophisticated molecular architectures. The strategic placement of a bulky tert-butyl group at the C3 position offers a powerful tool to probe steric constraints within protein binding pockets, while the ethyl carboxylate at C5 serves as a highly adaptable synthetic handle for diversification. These notes provide an in-depth exploration of this reagent, detailing its synthesis, key chemical transformations, and proven applications, supported by actionable, field-tested protocols for researchers in drug development.
Core Compound Characteristics
This compound is a stable, crystalline solid at room temperature. Its structure combines the aromatic, hydrogen-bond donating/accepting pyrazole core with two key functional groups that dictate its utility.
| Property | Value | Source |
| CAS Number | 916791-97-4 | [3] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Key Features | C3-tert-butyl, C5-ethyl ester, N1-unsubstituted | N/A |
The N1-H of the pyrazole ring allows it to act as a hydrogen bond donor, a crucial feature for receptor interaction. This position is also a prime site for further substitution to modulate physicochemical properties and explore structure-activity relationships (SAR).[4]
Synthesis and Core Transformations: Experimental Protocols
The true power of this scaffold lies in its straightforward synthesis and the chemical versatility of the C5-ester. The following protocols outline the essential transformations that convert this building block into advanced intermediates ready for library synthesis.
Protocol 1: Synthesis of the Core Scaffold
The most common and efficient route to 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Reaction: Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. scbt.com [scbt.com]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate as a Cornerstone Intermediate in Modern Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Crop Protection
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the discovery and development of modern agrochemicals.[1][2] Its unique electronic properties, metabolic stability, and versatile substitution patterns allow for the fine-tuning of biological activity, leading to the creation of highly effective fungicides, insecticides, and herbicides.[3][4] Pyrazole derivatives have given rise to blockbuster products, primarily by targeting essential biological processes in pests and pathogens with high specificity.[2][5]
Within this important class of compounds, Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate serves as a critical and highly valuable starting material. Its structure incorporates two key features that make it an ideal building block for combinatorial synthesis and lead optimization:
-
The 3-tert-butyl Group: This bulky, lipophilic group often plays a crucial role in binding to the active site of target enzymes. It can enhance the molecule's affinity and selectivity, while also improving its physicochemical properties, such as stability and environmental persistence.
-
The 5-ethyl-carboxylate Group: This ester functionality is a versatile chemical handle. It is not typically part of the final active ingredient but serves as a precursor to the carboxylic acid, which can then be readily converted into a wide array of functional groups, most notably amides. This conversion is the linchpin for creating the vast and commercially significant class of pyrazole carboxamide agrochemicals.[6]
This document provides a detailed guide for researchers and synthetic chemists on the practical application of this compound in the synthesis of next-generation agrochemicals. We will explore the core synthetic transformations, provide detailed, field-tested protocols, and explain the chemical logic behind each step.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides and Insecticides
The most prominent application of this compound is in the synthesis of pyrazole carboxamides. This class of molecules has yielded some of the most important succinate dehydrogenase inhibitor (SDHI) fungicides and ryanodine receptor modulator insecticides.[4][6] The synthetic strategy is a robust and logical two-step process, beginning with the hydrolysis of the ester and culminating in an amide bond formation.
Synthetic Workflow Overview
The overall transformation leverages the ethyl ester as a protecting group for the carboxylic acid, which is then revealed and coupled with a specific amine. The identity of this amine is the primary determinant of the final product's biological activity, dictating whether it will function as a fungicide, insecticide, or have other properties.
Caption: General synthetic workflow from the starting ester to the final active agrochemical.
Step 1: Saponification to the Carboxylic Acid Intermediate
The first critical step is the hydrolysis, or saponification, of the ethyl ester to liberate the carboxylic acid. This is a standard transformation, typically achieved under basic conditions.
Causality and Experimental Choices:
-
Base Selection: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to catalyze the hydrolysis. They are inexpensive, effective, and the resulting carboxylate salt is soluble in the typical alcohol/water solvent mixtures.
-
Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is employed. The alcohol ensures the solubility of the starting ester, while water is necessary for the hydrolysis reaction itself.
-
Acidification: After the reaction is complete, the reaction mixture is acidified (e.g., with HCl). This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, which provides a simple and efficient method of initial purification.
Step 2: Amide Coupling to the Final Active Ingredient
This is the key diversification step. The 3-tert-butyl-1H-pyrazole-5-carboxylic acid intermediate is coupled with a carefully chosen amine to form the final carboxamide. The structure of the amine is critical and is typically designed based on the target pest's biology.[7]
Causality and Experimental Choices:
-
Acid Activation: A direct reaction between a carboxylic acid and an amine is generally too slow to be practical. Therefore, the carboxylic acid must first be "activated". The most common and robust method is to convert it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is highly electrophilic and reacts rapidly with the amine.[8]
-
Alternative Coupling Agents: For more sensitive substrates, direct coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 4-dimethylaminopyridine (DMAP) can be used.[9][10]
-
Base Requirement: The reaction between the acid chloride and the amine generates one equivalent of hydrochloric acid (HCl). A base, such as triethylamine or pyridine, is added to the reaction to neutralize this acid, preventing it from protonating the amine reactant and stopping the reaction.
Detailed Experimental Protocols
Safety Precaution: These protocols involve the use of corrosive and potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid (Intermediate)
This protocol details the saponification of the starting ester.
| Parameter | Specification | Rationale |
| Reactants | This compound, Sodium Hydroxide (NaOH) | Standard base-catalyzed ester hydrolysis. |
| Solvent | Ethanol / Water (e.g., 3:1 v/v) | Co-solvent system for solubility of both ester and base. |
| Temperature | Reflux (approx. 80-90 °C) | Increases reaction rate for complete conversion. |
| Reaction Time | 2-4 hours | Typically sufficient for full hydrolysis. Monitored by TLC. |
| Work-up | Acidification with conc. HCl to pH ~2-3 | Protonates the carboxylate salt to precipitate the acid. |
| Purification | Filtration, washing with cold water, and drying. | The product often precipitates cleanly from the acidic solution. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add a 3:1 mixture of ethanol and water (approx. 10 mL per gram of ester).
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3. A white precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water to remove inorganic salts.
-
Dry the resulting white solid (3-tert-butyl-1H-pyrazole-5-carboxylic acid) under vacuum. The product is often pure enough for the next step without further purification.
Protocol 2: General Synthesis of Pyrazole-5-Carboxamides (Final Product)
This protocol describes the conversion of the carboxylic acid intermediate to the final amide via an acid chloride.
Caption: Two-stage process for the amide coupling reaction.
| Parameter | Specification | Rationale |
| Reactants | 3-tert-butyl-1H-pyrazole-5-carboxylic acid, Thionyl Chloride (SOCl₂), Target Amine, Triethylamine (Et₃N) | Standard reagents for amide synthesis via an acid chloride. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that do not react with the acid chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction with the amine. |
| Reaction Time | 2-6 hours | Varies depending on the reactivity of the amine. |
| Work-up | Aqueous wash, extraction with organic solvent. | Removes excess reagents and byproducts. |
| Purification | Recrystallization or Column Chromatography | Ensures high purity of the final active ingredient. |
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0 eq, can be used as solvent or with a co-solvent like DCM). Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 70°C for SOCl₂) for 1-2 hours.
-
After cooling, remove the excess SOCl₂ under reduced pressure. The resulting crude acid chloride is typically used immediately without further purification.
-
-
Amide Coupling:
-
Dissolve the target amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a separate flask under nitrogen, and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from the previous step in a small amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirring amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure pyrazole carboxamide.
-
Conclusion
This compound is a foundational intermediate for the synthesis of high-value agrochemicals. The straightforward and high-yielding conversion to its corresponding carboxylic acid, followed by robust amide coupling protocols, allows for the rapid generation of diverse libraries of pyrazole carboxamides. By strategically selecting the amine coupling partner, chemists can effectively target different biological pathways, leading to the development of potent and selective fungicides and insecticides. The protocols and logical frameworks presented herein provide a solid basis for researchers in the agrochemical field to leverage this versatile building block in their discovery and development programs.
References
- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 2. royal-chem.com [royal-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addi.ehu.es [addi.ehu.es]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Pyrazole Ester-Based Anti-inflammatory Agents
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anti-inflammatory therapeutics. This guide provides an in-depth exploration of the synthesis, mechanism, and evaluation of novel pyrazole esters as selective cyclooxygenase-2 (COX-2) inhibitors. Moving beyond a simple recitation of steps, this document elucidates the causal-driven logic behind synthetic strategies and analytical protocols. It offers detailed, field-proven methodologies for the creation of a diaryl-substituted pyrazole ester, its subsequent in vitro evaluation for COX-2 selectivity and cytotoxicity, and its in vivo assessment in a validated model of acute inflammation. The protocols are designed to be self-validating, incorporating essential characterization and control steps to ensure scientific rigor and reproducibility.
Foundational Rationale: The Pursuit of Selective COX-2 Inhibition
Inflammation is a critical biological response to injury or infection, orchestrated by a cascade of molecular mediators.[1] Prostaglandins, synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, are key players in this process.[2] The discovery of two primary COX isoforms revolutionized anti-inflammatory drug development:
-
COX-1: A constitutively expressed enzyme responsible for homeostatic functions, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[3]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[5] While effective, their inhibition of COX-1 is responsible for common and sometimes severe gastrointestinal side effects.[1][3] This understanding created a clear therapeutic goal: develop agents that selectively inhibit COX-2, thereby providing potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[3]
The pyrazole heterocycle emerged as a privileged scaffold for achieving this selectivity.[2][6] The landmark drug Celecoxib, a diaryl-substituted pyrazole, demonstrated that this core structure could orient the necessary pharmacophoric groups to achieve high selectivity for the COX-2 active site.[1][7] Its mechanism hinges on a polar sulfonamide side chain that binds to a unique hydrophilic side pocket in the COX-2 enzyme, a feature absent in COX-1.[3][5] This guide focuses on leveraging this foundational knowledge to synthesize and test novel pyrazole esters, exploring how modifications can influence potency, selectivity, and overall drug-like properties.
Mechanism of Action: Arachidonic Acid Cascade
The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to pro-inflammatory prostaglandins and the targeted action of selective COX-2 inhibitors.
Caption: Arachidonic acid cascade and points of NSAID inhibition.
Strategic Synthesis of the Pyrazole Core
The construction of the 1,5-diarylpyrazole scaffold is paramount. The choice of synthetic route is a strategic decision based on the availability of starting materials, desired substitution patterns, and scalability. Two classical, robust methods are predominant.
Strategy A: Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
This is arguably the most versatile and widely used method for constructing the pyrazole ring.[1] It involves the cyclocondensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) with a hydrazine derivative. For Celecoxib-type molecules, the key precursors are a trifluoromethyl-β-diketone and a substituted phenylhydrazine.[3]
-
Causality: This route is often preferred because the 1,3-dicarbonyl precursors can be readily synthesized via methods like the Claisen condensation. The reaction conditions are typically straightforward (acidic reflux), and yields are generally high (60-90%).[1]
-
Challenge: A primary consideration is regioselectivity. If an unsymmetrical 1,3-diketone is used, a mixture of two regioisomeric pyrazoles can be formed, potentially complicating purification.[1]
Strategy B: Paal-Knorr Synthesis from Chalcones
This pathway begins with an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone.[2][8] The resulting chalcone is then reacted with hydrazine.
-
Causality: This method provides excellent control over the substitution pattern at what will become the 3 and 5 positions of the pyrazole ring. The reaction initially forms a pyrazoline intermediate, which must be oxidized to the aromatic pyrazole.[9]
-
Challenge: The oxidation step requires an additional reagent (e.g., bromine, DDQ) and can sometimes involve harsh conditions, potentially lowering the overall yield.[1]
Caption: Comparative workflow of primary pyrazole synthesis routes.
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and evaluation of a novel pyrazole ester, using the Knorr Synthesis (Strategy A) as a representative example.
Protocol 1: Synthesis of a Representative Pyrazole Ester
This protocol details the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, the active pharmaceutical ingredient in Celecoxib, which serves as an excellent model compound.
Part A: Synthesis of the 1,3-Diketone Precursor: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
| Materials & Reagents | Supplier | Grade |
| 4'-Methylacetophenone | Sigma-Aldrich | ≥98% |
| Ethyl trifluoroacetate | Sigma-Aldrich | ≥99% |
| Sodium methoxide | Sigma-Aldrich | 95% |
| Toluene | Fisher Scientific | Anhydrous |
| Hydrochloric Acid (HCl) | VWR | 1 M |
| Diethyl ether | Fisher Scientific | ACS Grade |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene (100 mL).
-
Add sodium methoxide (1.2 equivalents) to the toluene and stir to form a suspension.
-
In a separate flask, prepare a solution of 4'-methylacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in 20 mL of anhydrous toluene.
-
Add the solution from step 3 dropwise to the stirred sodium methoxide suspension over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 3:1 Hexane:Ethyl Acetate).
-
Cool the reaction to room temperature and then place in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone as an oil or low-melting solid. Purification is typically not required for the next step.
Part B: Cyclocondensation to Form the Pyrazole Core
| Materials & Reagents | Supplier | Grade |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | From Part A | Crude |
| 4-Sulfamoylphenylhydrazine hydrochloride | Sigma-Aldrich | ≥97% |
| Ethanol | Fisher Scientific | Anhydrous |
| Glacial Acetic Acid | Sigma-Aldrich | ACS Grade |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude diketone from Part A (1.0 equivalent) in absolute ethanol (100 mL).
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 equivalents) to the solution.[3]
-
Add a catalytic amount of glacial acetic acid (5-10 drops).
-
Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[2][8]
-
Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from hot ethanol/water to yield the pure pyrazole product as a white crystalline solid.
-
Structural Validation: The final product must be characterized to confirm its identity and purity. Essential analyses include:
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines the use of a commercially available enzyme immunoassay (EIA) to determine the IC50 values of the synthesized compound for both COX isoforms.
| Materials & Reagents | Supplier |
| COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical #701230) | Cayman Chemical |
| Human recombinant COX-1 and COX-2 enzymes | Included in Kit |
| Arachidonic acid (substrate) | Included in Kit |
| Synthesized Pyrazole Ester | In-house |
| Celecoxib (Positive Control) | Sigma-Aldrich |
| DMSO (Vehicle) | Sigma-Aldrich |
| 96-well microplate | VWR |
| Microplate reader (450 nm) | BioTek or similar |
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized pyrazole ester and Celecoxib in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells, following the kit manufacturer's instructions.
-
Inhibitor Incubation: Add the diluted test compounds, Celecoxib (positive control), or DMSO (vehicle control) to the wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: Incubate for a defined period (e.g., 2 minutes) at 37°C, then stop the reaction by adding a stopping agent (e.g., 1 M HCl), as per the kit protocol.
-
PGE2 Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using the competitive EIA portion of the kit. This involves adding a PGE2-acetylcholinesterase tracer and PGE2 antiserum, incubating, washing, and adding Ellman's Reagent for color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Protocol 3: Cellular Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the compound becomes toxic to living cells, which is crucial for establishing a therapeutic window.[11]
| Materials & Reagents | Supplier |
| HEK293 (non-cancerous human embryonic kidney) cells | ATCC |
| RAW 264.7 (murine macrophage) cells | ATCC |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| Doxorubicin (Positive Control for toxicity) | Sigma-Aldrich |
| DMSO | Sigma-Aldrich |
| 96-well flat-bottom sterile microplates | Corning |
Procedure:
-
Cell Culture: Culture HEK293 or RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole ester in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound (e.g., 0.1 to 200 µM). Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the cytotoxic IC50 value using non-linear regression analysis.
Protocol 4: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)
This is a standard and widely accepted model for evaluating the efficacy of acute anti-inflammatory agents.[12][13] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
| Materials & Reagents | Supplier |
| Male Wistar rats (180-220 g) | Charles River |
| λ-Carrageenan | Sigma-Aldrich |
| Synthesized Pyrazole Ester | In-house |
| Celecoxib or Diclofenac Sodium (Standard Drug) | Sigma-Aldrich |
| Vehicle (e.g., 0.5% Carboxymethyl cellulose) | Sigma-Aldrich |
| Plethysmometer | Ugo Basile or similar |
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: Standard Drug (e.g., Celecoxib, 10 mg/kg, p.o.)
-
Group 3: Test Compound (e.g., 10 mg/kg, p.o.)
-
Group 4: Test Compound (e.g., 20 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) to the respective groups.[12]
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of edema inhibition at each time point for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.[12]
-
Caption: Comprehensive experimental workflow from synthesis to evaluation.
Data Presentation and Interpretation
To effectively compare novel compounds, all quantitative data should be summarized in a structured table. This allows for a clear assessment of structure-activity relationships (SAR).
| Compound ID | Structure | Yield (%) | COX-1 IC50 (µM)[14] | COX-2 IC50 (µM)[14] | SI (COX-1/COX-2) | Cytotoxicity IC50 (µM)[11] | % Edema Inhibition (3h @ 10 mg/kg)[6] |
| PZ-E-01 | [Insert 2D Structure] | 75 | >100 | 0.25 | >400 | 85 | 55% |
| PZ-E-02 | [Insert 2D Structure] | 68 | 80 | 0.50 | 160 | >100 | 48% |
| Celecoxib | [Reference Structure] | N/A | 15 | 0.04 | 375 | 60 | 62% |
| Diclofenac | [Reference Structure] | N/A | 0.05 | 0.08 | 0.625 | 45 | 65% |
Interpretation:
-
Potency & Selectivity: A low COX-2 IC50 value indicates high potency. A high Selectivity Index (SI) is desirable, signifying a lower risk of COX-1 related side effects. Compound PZ-E-01 shows excellent potency and selectivity, comparable to Celecoxib.
-
Therapeutic Window: The ratio of the Cytotoxicity IC50 to the COX-2 IC50 provides a therapeutic index. A high value is preferred, indicating that the compound is effective at concentrations far below those at which it is toxic. Both PZ-E-01 and PZ-E-02 demonstrate a favorable safety profile in this regard.
-
In Vivo Efficacy: The percentage of edema inhibition in the carrageenan model provides a direct measure of in vivo anti-inflammatory activity. The results should correlate with the in vitro COX-2 inhibition data.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate as a Versatile Scaffold for Kinase Inhibitor Development
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacological properties.[1][2][3] This application note provides a technical guide for researchers on the strategic use of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate , a highly valuable building block for constructing potent and selective kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its chemical modification, and illustrate its application in targeting clinically relevant signaling pathways.
Introduction to the Pyrazole Scaffold in Kinase Inhibition
Protein kinases orchestrate a vast array of cellular processes, including proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific protein substrates.[4][5] Their aberrant activity is a common driver of oncogenesis, making them prime therapeutic targets. Small molecule inhibitors that compete with ATP in the kinase active site have revolutionized cancer treatment.
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a bioisosteric replacement for other rings and possesses a unique combination of features that make it ideal for kinase inhibitor design[1][6]:
-
Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donor (N-H) and acceptor (N) sites, allowing it to form critical interactions with the "hinge" region of the kinase ATP-binding pocket.[4]
-
Synthetic Tractability: The pyrazole core is synthetically accessible and allows for functionalization at multiple positions, enabling fine-tuning of inhibitor potency and selectivity.[7][8][9]
-
Drug-like Properties: Pyrazole-containing compounds often exhibit favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1]
Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/ROS1 inhibitor), highlighting the clinical success of this scaffold.[1]
Strategic Value of this compound
The subject of this note, this compound, is not just a simple pyrazole; its specific substitution pattern offers distinct advantages for medicinal chemists.
-
The 3-tert-butyl Group: This bulky, lipophilic group is strategically positioned to interact with hydrophobic regions within the kinase active site. This can significantly enhance binding affinity and contribute to selectivity, as the shape and size of this pocket vary between different kinases.
-
The 5-ethyl-carboxylate Group: This ester functionality is a versatile chemical handle. It is relatively stable but can be readily converted into a wide range of other functional groups, most commonly amides. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[10]
-
The Pyrazole Core: The N-H at the 1-position and the adjacent nitrogen atom are perfectly poised to form the canonical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DCM, THF |
| Note: Exact values may vary slightly between suppliers. |
Synthetic Utility and Core Reaction Protocols
The true power of this building block lies in its synthetic versatility. The ethyl ester at the C5 position is the primary point of modification. A common and critical transformation is its conversion to a secondary or tertiary amide, a functional group prevalent in kinase inhibitors.
Workflow for Amide Synthesis
The following diagram illustrates a typical workflow for converting the starting ester into a diverse library of amide-containing pyrazole cores, which can then be further elaborated into final kinase inhibitor candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols for the Synthesis of 3-tert-Butyl-1H-pyrazole-5-carbohydrazide
Introduction: The Strategic Importance of Pyrazole Carbohydrazides in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous pharmaceuticals with a wide array of biological activities.[1][2] Pyrazole derivatives have demonstrated clinical efficacy as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][3] A particularly valuable functional group appended to this core is the carbohydrazide moiety (-CONHNH₂). This group serves as a versatile synthetic handle and an important pharmacophore, enabling the construction of more complex heterocyclic systems and often contributing directly to the biological activity of the molecule.[4][5]
This document provides a comprehensive guide to the synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a key intermediate in the development of novel therapeutics.[6][7] The reaction involves the hydrazinolysis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a classic and efficient transformation. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, and emphasize the critical safety procedures required for handling the hazardous primary reagent, hydrazine hydrate.
Reaction Principle and Mechanism
The conversion of an ester to a carbohydrazide is a nucleophilic acyl substitution reaction. In this specific synthesis, the nitrogen atoms of hydrazine, being potent nucleophiles, attack the electrophilic carbonyl carbon of the ethyl pyrazole-carboxylate.
The mechanism proceeds via two principal steps:
-
Nucleophilic Attack: A lone pair of electrons from the terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. The carbonyl group reforms by the expulsion of the ethoxide (-OEt) leaving group. A final proton transfer step yields the stable 3-tert-butyl-1H-pyrazole-5-carbohydrazide product and ethanol as a byproduct.
Caption: Nucleophilic acyl substitution mechanism for the formation of a carbohydrazide from an ester.
Reagent Analysis and Selection
The success of this synthesis hinges on understanding the properties and roles of the key reagents.
| Reagent | Formula | MW ( g/mol ) | Role & Rationale |
| This compound | C₁₀H₁₆N₂O₂ | 196.25 | Substrate: The starting ester containing the pyrazole core. The tert-butyl group provides steric bulk, which can influence solubility and reactivity. |
| Hydrazine Hydrate (55-64%) | H₆N₂O (N₂H₄·H₂O) | 50.06 | Nucleophile: A highly reactive and hazardous reagent. The hydrate form is more stable and less flammable than anhydrous hydrazine and is commonly used.[8] An excess is typically used to drive the reaction to completion and prevent side reactions.[9] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent: An ideal solvent as it effectively dissolves the starting ester and is miscible with aqueous hydrazine hydrate. Its boiling point (78 °C) is suitable for reflux conditions.[9][10] |
Critical Safety Protocol: Hydrazine Hydrate
Hydrazine is a Particularly Hazardous Substance (PHS) and demands rigorous safety protocols. All handling must be performed within a designated PHS area, specifically inside a certified chemical fume hood.[8]
| Hazard Category | Description & Precautionary Measures |
| Acute Toxicity | Fatal if inhaled, toxic in contact with skin, and toxic if swallowed.[11] PREVENTION: Do not breathe vapors. Use only in a well-ventilated fume hood. Wear appropriate respiratory protection if necessary. Wear robust chemical-resistant gloves (chloroprene or nitrile), a flame-resistant lab coat, and full-face protection.[8][11] |
| Corrosivity | Causes severe skin burns and eye damage.[12] PREVENTION: Avoid all contact. Ensure an emergency eyewash and safety shower are immediately accessible. |
| Carcinogenicity | May cause cancer.[11][13] PREVENTION: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[11][14] |
| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[11] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[11][12] PREVENTION: Do not allow to enter drains or waterways. All waste must be collected and disposed of as hazardous waste. |
| Spill Response | Do not attempt to clean up a large spill yourself. Evacuate the area and call emergency responders.[8] For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[14] |
Detailed Experimental Protocol
This protocol details the synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide on a 10 mmol scale.
Materials & Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
This compound (1.96 g, 10 mmol)
-
Hydrazine Hydrate (~64%, ~3.1 mL, 50 mmol, 5 eq.)
-
Absolute Ethanol (30 mL)
-
Deionized water
-
Buchner funnel and filter paper
-
TLC plates (silica gel), developing chamber
-
Standard laboratory glassware
Caption: Step-by-step workflow for the synthesis and analysis of the target carbohydrazide.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.96 g, 10 mmol) in absolute ethanol (30 mL). Attach a reflux condenser to the flask.
-
Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (5 equivalents) to the solution using a pipette or syringe. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Spot the starting material and the reaction mixture periodically. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Product Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A white precipitate should form. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of cold deionized water (to remove excess hydrazine hydrate) and then with cold ethanol (to remove any unreacted starting material).
-
Drying & Yield Calculation: Dry the purified white solid under vacuum to a constant weight. Calculate the percentage yield. The expected product is 3-tert-butyl-1H-pyrazole-5-carbohydrazide.[6]
Product Characterization
The identity and purity of the synthesized 3-tert-butyl-1H-pyrazole-5-carbohydrazide should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the tert-butyl protons, the pyrazole C4-H, and the N-H protons of the pyrazole and hydrazide groups (-NH, -NH₂). |
| ¹³C NMR | Signals for the tert-butyl carbons, the pyrazole ring carbons, and the carbonyl carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide and amine), C=O stretching (amide I band), and N-H bending (amide II band). |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₈H₁₄N₄O, MW = 182.22).[6] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete reaction. 2. Reagent degradation. 3. Product is soluble in the mother liquor. | 1. Increase reflux time and monitor by TLC. Ensure sufficient excess of hydrazine hydrate was used. 2. Use fresh, high-quality hydrazine hydrate. 3. Concentrate the filtrate under reduced pressure to induce further precipitation. |
| Oily Product / Fails to Solidify | Presence of impurities or residual solvent. | Triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be required. |
| Product Contaminated with Starting Material | Incomplete reaction or insufficient washing. | Ensure the reaction goes to completion via TLC. Wash the filtered product thoroughly with cold ethanol. If necessary, recrystallize the product. |
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-TERT-BUTYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | CAS 262292-02-4 [matrix-fine-chemicals.com]
- 7. Compound... [chemdiv.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. nexchem.co.uk [nexchem.co.uk]
Application Note and Protocol: A Scalable Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Abstract: This document provides a comprehensive guide for the scale-up synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a key building block in pharmaceutical and agrochemical research. The protocol details a robust and efficient one-pot procedure starting from readily available materials: ethyl 4,4-dimethyl-3-oxopentanoate and hydrazine hydrate. This application note emphasizes process safety, optimization, and analytical quality control to ensure a reproducible and high-yielding synthesis suitable for laboratory and pilot-plant scale operations.
Introduction: Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The pyrazole scaffold is present in drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest to researchers in drug discovery and development.
The synthesis described herein is a variation of the Knorr pyrazole synthesis, a well-established and reliable method for constructing the pyrazole ring.[3] This method involves the condensation of a β-keto ester with a hydrazine derivative, offering a straightforward and high-yielding route to the desired product.[3][4]
Reaction Mechanism and Process Optimization
The synthesis of this compound proceeds via a cyclocondensation reaction between ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and hydrazine hydrate.[3][5][6] The reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate the initial condensation and subsequent cyclization.[3]
The proposed mechanism involves two key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate.
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of a water molecule and an ethanol molecule to yield the stable aromatic pyrazole ring.[3]
Process Optimization Considerations:
-
Solvent Selection: Ethanol is chosen as the reaction solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction temperature. It is also a relatively green and cost-effective solvent for scale-up.
-
Catalyst: Glacial acetic acid is used in catalytic amounts to protonate the carbonyl oxygen of the ketone, increasing its electrophilicity and accelerating the initial hydrazone formation.[3]
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) during the addition of hydrazine hydrate to control the initial exothermic reaction. The mixture is then gradually warmed to room temperature and subsequently heated to reflux to drive the cyclization and dehydration steps to completion.[7]
-
Work-up and Purification: The work-up procedure is designed to efficiently remove unreacted starting materials and byproducts. An aqueous work-up with a mild base (sodium bicarbonate) neutralizes the acetic acid catalyst.[7] The product is then extracted into an organic solvent. For purification on a larger scale, recrystallization is often a more practical and economical method than column chromatography.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate engineering controls and safety considerations.
Materials and Equipment:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (for 10g scale) |
| Ethyl 4,4-dimethyl-3-oxopentanoate | 17094-34-7 | 172.22 g/mol | 10.0 g (58.1 mmol) |
| Hydrazine hydrate (~55-64%) | 7803-57-8 | 50.06 g/mol | ~3.5 mL (~69.7 mmol) |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | 100 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 1 mL |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed for extraction |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed for drying |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed for purification |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (10.0 g, 58.1 mmol) in ethanol (100 mL).
-
Addition of Hydrazine Hydrate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrazine hydrate (~3.5 mL, ~69.7 mmol) and glacial acetic acid (1 mL) in ethanol (20 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water (50 mL) and ethyl acetate (100 mL). Carefully add saturated sodium bicarbonate solution until the aqueous layer is neutral to litmus paper. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[8] Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.
Process Safety and Hazard Analysis
Hazard Identification and Mitigation:
| Chemical | Hazards | Mitigation Measures |
| Hydrazine Hydrate | Toxic, corrosive, suspected carcinogen, combustible.[9][10][11][12][13] | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][13] Avoid contact with skin and eyes. Keep away from oxidizing agents and heat sources.[9][12] |
| Ethyl 4,4-dimethyl-3-oxopentanoate | Combustible liquid. May cause skin, eye, and respiratory irritation.[14][15][16] | Handle in a well-ventilated area. Wear standard PPE. Keep away from heat and open flames.[16] |
| Ethanol | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
| Glacial Acetic Acid | Corrosive, causes severe skin and eye burns. | Handle in a fume hood. Wear appropriate PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Seek immediate medical attention.
Analytical Methods for Quality Control
Reaction Monitoring and Product Characterization:
| Analytical Technique | Purpose | Typical Parameters |
| Thin Layer Chromatography (TLC) | Monitor reaction progress. | Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v). Visualization: UV light (254 nm) and/or potassium permanganate stain. |
| High-Performance Liquid Chromatography (HPLC) | Determine product purity and quantify impurities. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient.[17] Detector: UV at an appropriate wavelength. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the chemical structure of the final product. | The ¹H NMR spectrum should show characteristic peaks for the tert-butyl group, the ethyl ester, and the pyrazole ring protons. |
| Mass Spectrometry (MS) | Determine the molecular weight of the product. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed experimental procedure, safety precautions, and analytical controls, researchers can confidently produce this valuable intermediate with high purity and yield. The insights into the reaction mechanism and process optimization offer a framework for further development and adaptation of this synthesis for specific research and production needs.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4,4-Dimethyl-3-oxopentanoate|17094-34-7 [benchchem.com]
- 6. Ethyl 4,4-dimethyl-3-oxopentanoate | CymitQuimica [cymitquimica.com]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. lanxess.com [lanxess.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. arxada.com [arxada.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. chembk.com [chembk.com]
- 15. Ethyl pivaloylacetate | C9H16O3 | CID 86950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ethyl 4,4-Dimethyl-3-oxovalerate | 17094-34-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 17. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
Application Note: Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in Fragment-Based Drug Discovery
A Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract
Fragment-Based Drug Discovery (FBDD) has matured into a powerful methodology for identifying novel chemical starting points for challenging biological targets.[1][2][3] This approach relies on screening low-molecular-weight compounds (fragments) that, despite binding with low affinity, do so with high ligand efficiency.[4][5] This application note provides a detailed guide to the use of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a versatile and strategically designed fragment, within an FBDD cascade. We will explore the rationale for its design, its physicochemical properties, and provide detailed protocols for its application in primary screening, orthogonal validation, and structural characterization, culminating in strategies for its evolution into a potent lead compound.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in a wide range of biological interactions.[6][7][8][9][10][11] Its utility spans therapeutic areas including oncology, inflammation, and infectious diseases.[10][12] The strategic incorporation of the pyrazole core into a fragment library provides a robust starting point for inhibitor development.[13]
Why this compound?
-
The Pyrazole Core: The two nitrogen atoms act as both hydrogen bond donors and acceptors, allowing for versatile interactions with protein active sites.[13] Its planar, aromatic nature facilitates favorable stacking interactions.
-
The 3-tert-butyl Group: This bulky, lipophilic group is not merely a placeholder. It serves to probe deeper, well-defined hydrophobic pockets within a target protein that smaller, less sterically demanding fragments might miss.[14][15] While susceptible to metabolism in some contexts, its inclusion can also shield adjacent functional groups, enhance binding affinity through hydrophobic interactions, and improve metabolic stability in other cases.[16][17]
-
The 5-ethyl carboxylate Group: The ester provides a well-defined, synthetically tractable handle for fragment evolution. It serves as a primary vector for "fragment growing," where chemical modifications are introduced to extend the fragment into adjacent binding pockets, thereby increasing potency and selectivity. The ester itself can also act as a hydrogen bond acceptor.
Physicochemical Properties and Quality Control
The suitability of a fragment is largely dictated by its physicochemical properties, often guided by the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). This compound is designed to comply with these guidelines, ensuring adequate solubility and a higher probability of forming high-quality, efficient interactions.
| Property | Value | Rationale / Significance |
| Molecular Formula | C10H16N2O2 | |
| Molecular Weight | 196.25 g/mol | Compliant with "Rule of Three", ensures high ligand efficiency. |
| cLogP (predicted) | ~1.8 - 2.2 | Ensures sufficient aqueous solubility while allowing for membrane permeability and hydrophobic interactions. |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | Provides a key interaction point with protein backbone or side chains. |
| Hydrogen Bond Acceptors | 3 (pyrazole N, ester C=O, ester O) | Offers multiple opportunities for directed polar interactions. |
| Rotatable Bonds | 3 | Low conformational flexibility increases the likelihood of adopting a favorable binding pose. |
Quality Control Protocol: It is imperative to ensure the purity and identity of the fragment before screening to avoid false positives.
-
Identity Confirmation: Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm the presence of characteristic peaks for the tert-butyl singlet, the pyrazole methine proton, the ethyl ester quartet and triplet, and the exchangeable N-H proton.
-
Purity Assessment: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to confirm the mass of the parent ion and to assess purity, which should be >95%.
-
Solubility Check: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Dilute serially into the final aqueous assay buffer to determine the maximum soluble concentration without precipitation. This is critical for preventing compound aggregation, a common source of artifacts.
The Fragment Screening and Elaboration Cascade
A successful FBDD campaign follows a logical progression from a low-resolution primary screen to high-resolution structural analysis, guiding chemical synthesis.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free, real-time biophysical technique ideal for primary fragment screening.[18][19] It offers high throughput, consumes minimal protein, and provides initial kinetic information, distinguishing it from simple affinity measurements.[20][21][22]
Methodology:
-
Sensor Chip and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the target protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) to achieve a target density of 8,000-12,000 response units (RU).
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
Self-Validation: Prepare a reference flow cell using the same activation/deactivation chemistry but without protein immobilization. This is crucial for subtracting bulk refractive index changes and non-specific binding to the chip surface.
-
-
Fragment Screening:
-
Prepare a 1 mM solution of this compound in a suitable running buffer (e.g., PBS or HEPES with 0.05% P20 surfactant and 2-5% DMSO). Ensure the final DMSO concentration is matched across all solutions.
-
Inject the fragment solution over both the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Perform a regeneration step between cycles if necessary (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Double-reference the resulting sensorgrams by subtracting the reference channel data from the active channel data, and then subtracting a buffer-only (blank) injection.
-
A "hit" is identified by a clear, concentration-dependent binding response that is significantly above the noise level and displays a shape consistent with 1:1 Langmuir binding kinetics.
-
Protocol 2: Orthogonal Validation via NMR Spectroscopy (WaterLOGSY)
Rationale: NMR provides unambiguous confirmation of a direct fragment-protein interaction in solution, serving as a robust orthogonal validation method to eliminate artifacts from surface-based techniques like SPR.[23][24][25] Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) is particularly sensitive for detecting weak binders.[26][27]
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate buffer in 90% H₂O/10% D₂O, pH 7.4).
-
Sample A (Reference): 100 µM this compound.
-
Sample B (Test): 100 µM fragment + 5-10 µM target protein.
-
Self-Validation: Sample A serves as the negative control. The experiment relies on the transfer of magnetization from bulk water to the fragment, mediated by the protein.
-
-
NMR Acquisition:
-
Acquire 1D ¹H WaterLOGSY spectra for both samples on a 600 MHz (or higher) spectrometer equipped with a cryoprobe.
-
Key parameters include a selective water excitation pulse and a mixing time of ~1.5 seconds.[26]
-
-
Data Interpretation:
-
In Sample A (fragment only): All fragment proton signals should show a positive Nuclear Overhauser Effect (NOE) signal (i.e., phased opposite to the residual water signal).
-
In Sample B (fragment + protein): If the fragment binds to the protein, its rotational correlation time increases. This changes the sign of the NOE. The fragment's proton signals will flip and appear with the opposite phase (negative NOE).
-
A clear phase inversion of the fragment's signals between Sample A and Sample B is a definitive confirmation of binding.
-
Protocol 3: Structural Characterization via X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of structure-based drug design.[28][29][30] It reveals the precise binding mode, orientation, and key interactions, providing an atomic-level blueprint for rational fragment evolution.[31]
Methodology:
-
Obtaining the Complex:
-
Soaking: Grow apo-crystals of the target protein. Prepare a cryoprotectant solution containing a high concentration (e.g., 1-10 mM) of this compound. Soak the apo-crystal in this solution for a period ranging from minutes to hours.
-
Co-crystallization: Alternatively, incubate the purified protein with a 2-5 fold molar excess of the fragment prior to setting up crystallization trials.
-
-
Data Collection and Processing:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect diffraction data at a synchrotron source.
-
Process the data using standard software (e.g., XDS or DIALS) to integrate reflections and scale the data.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement if an apo-structure is available.
-
Self-Validation: Generate an initial difference Fourier map (Fo-Fc). A positive density peak in this map corresponding to the shape of the fragment, before it has been modeled, provides unbiased evidence of its binding.
-
Model the fragment into the electron density.
-
Perform iterative cycles of refinement and model building. Validate the final structure using metrics like R-work/R-free, Ramachandran plots, and real-space correlation coefficients. The final refined structure will guide the next steps.
-
Fragment Evolution and Lead Optimization
The structural data from crystallography is paramount for the next phase: evolving the fragment into a lead compound. The structure of this compound offers two primary, orthogonal vectors for modification.
Caption: Potential vectors for chemical elaboration of the core fragment.
Structure-Activity Relationship (SAR) Strategies:
-
C5-Carboxylate Modification:
-
Amide Scaffolds: Saponify the ethyl ester to the corresponding carboxylic acid. This acid is now a prime handle for amide coupling with a diverse library of amines. This is often the most fruitful initial strategy to probe for new interactions and rapidly build SAR.[32][33][34]
-
Rationale: The resulting amide bond introduces new hydrogen bond donor and acceptor capabilities, and the R-group from the amine can be designed to extend into nearby pockets identified in the crystal structure.
-
-
N1-Pyrazole Modification:
-
N-Alkylation/Arylation: The pyrazole N-H is a hydrogen bond donor. The crystal structure might reveal that this interaction is not critical, or that the space around it is unoccupied. In such cases, N-alkylation or N-arylation can be used to introduce new functionality to probe different vectors.[35][36]
-
Rationale: This strategy allows for growth in a direction orthogonal to the C5 position, potentially capturing interactions that bridge different sub-pockets of the binding site.
-
By systematically exploring these vectors and feeding the resulting compounds back into the affinity and structural determination workflow, the initial millimolar affinity of the fragment can be efficiently optimized into a potent, nanomolar lead compound.
References
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Current perspectives in fragment-based lead discovery (FBLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. diva-portal.org [diva-portal.org]
- 20. ovid.com [ovid.com]
- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 22. researchgate.net [researchgate.net]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 25. books.rsc.org [books.rsc.org]
- 26. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
- 32. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. scispace.com [scispace.com]
- 36. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. As a key building block in the development of pharmaceuticals and agrochemicals, robust and high-yielding synthesis of this pyrazole derivative is critical. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common frustration, often stemming from a combination of factors ranging from reactant quality to reaction conditions. Let's break down the most common culprits.
Root Cause Analysis and Solutions:
-
Incomplete Reaction: The condensation of a β-ketoester with hydrazine is not always instantaneous.
-
Diagnosis: Monitor the reaction's progress by thin-layer chromatography (TLC).[1] Spot the starting β-ketoester and the reaction mixture on the same plate. The reaction is complete when the starting material spot has been fully consumed.[1]
-
Solution: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. The addition of a catalytic amount of acid, such as glacial acetic acid, is often used to accelerate the initial condensation to form the hydrazone intermediate and the subsequent cyclization.[1][2]
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and equilibrium.
-
Explanation: The solvent plays a role in solubilizing the reactants and mediating the reaction. Alcohols like ethanol or propanol are commonly used.[1][2] The reaction is typically heated to ensure a reasonable rate of reaction, often to around 100°C.[1]
-
Solution: We recommend starting with ethanol or 1-propanol as the solvent and heating the reaction to reflux. See the table below for a comparison of typical conditions.
-
| Parameter | Condition A | Condition B | Rationale |
| Solvent | Ethanol | 1-Propanol | Both are effective protic solvents. 1-Propanol has a higher boiling point, which may be beneficial for slower reactions. |
| Catalyst | Glacial Acetic Acid (catalytic) | None | Acid catalysis accelerates the condensation and cyclization steps.[1] |
| Temperature | Reflux (~78°C) | Reflux (~97°C) | Higher temperatures increase the reaction rate. |
| Hydrazine | Hydrazine Hydrate (2 equiv.) | Hydrazine Hydrochloride + Base | Hydrazine hydrate is common, but using the hydrochloride salt with a base like NaHCO₃ can also be effective.[3] |
-
Poor Quality Starting Materials: The purity of your starting materials, ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylpyruvate) and hydrazine, is paramount.
-
Ethyl Pivaloylpyruvate: This β-ketoester is typically prepared via a Claisen condensation. Incomplete reaction or purification can leave residual ethyl pivalate or base. These impurities can interfere with the pyrazole formation. We recommend purifying the β-ketoester by vacuum distillation before use.
-
Hydrazine: Hydrazine hydrate is commonly used, but its exact concentration can vary.[2] Using an insufficient amount or old, partially decomposed hydrazine will result in a lower yield. It is advisable to use a slight excess of hydrazine (1.1 to 2 equivalents) to drive the reaction to completion.[2]
-
-
Inefficient Product Isolation: The product can be lost during the work-up and purification stages.
-
Work-up: A common method for isolation is to add water to the reaction mixture to precipitate the product.[1] If the product is not fully precipitating, cooling the mixture in an ice bath can help. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.[4]
-
Purification: If recrystallization is used, ensure you are using an appropriate solvent system to minimize loss of product in the mother liquor. If column chromatography is necessary, deactivation of the silica gel with triethylamine may be required to prevent product streaking and loss on the column.[5]
-
Workflow for Troubleshooting Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low yield issues.
Caption: A step-by-step guide to diagnosing low yield.
Q2: I am observing two products in my final material. What is the likely cause and how can I ensure regioselectivity?
The formation of two products strongly suggests a lack of regioselectivity in the cyclization step, a known challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[6]
Understanding the Regioselectivity Challenge:
The reaction between ethyl pivaloylpyruvate and hydrazine can, in principle, yield two different regioisomers: the desired 3-tert-butyl product and the undesired 5-tert-butyl isomer. This arises from which carbonyl group the hydrazine initially attacks.
-
Pathway A (Desired): The initial nucleophilic attack by hydrazine occurs at the ketone carbonyl, which is sterically less hindered. Subsequent intramolecular cyclization onto the ester carbonyl leads to the desired This compound .
-
Pathway B (Undesired): If the initial attack occurs at the ester-adjacent carbonyl, the final product will be the ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate isomer.
The significant steric bulk of the tert-butyl group generally favors Pathway A, making the 3-tert-butyl isomer the major product. However, reaction conditions can influence the ratio of these products.
Mechanism of Regioisomer Formation
Caption: Formation of two regioisomers during synthesis.
Strategies to Maximize Regioselectivity:
-
Acid Catalysis: Controlling the pH is crucial. Strongly acidic conditions can favor the formation of the undesired isomer by altering the nucleophilicity of the hydrazine nitrogens and promoting different tautomeric forms of the ketoester. A small amount of a weak acid like acetic acid is generally sufficient.[1]
-
Solvent Choice: The solvent can influence the transition states of the competing pathways. While standard alcohols are common, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity in some pyrazole syntheses by stabilizing key intermediates.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can enhance selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for the less favored pathway (Pathway B), leading to a mixture of products.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? The most common and established method is a variation of the Knorr pyrazole synthesis.[1] This involves the cyclocondensation reaction of a 1,3-dicarbonyl compound, in this case, ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylpyruvate), with hydrazine or one of its salts.[1][6] This method is highly effective due to the formation of the stable, aromatic pyrazole ring.[1]
Q2: Are there alternative synthetic strategies? Yes, multicomponent reactions have been developed for pyrazole synthesis.[7][8] For instance, a three-component reaction involving an aldehyde, a β-ketoester, and hydrazine can be used to synthesize pyrazole-4-carboxylates, often with the aid of a Lewis acid catalyst like Yb(PFO)₃ to activate the ketoester.[7] However, for the specific target molecule, the direct condensation of ethyl pivaloylpyruvate with hydrazine remains the most straightforward approach.
Q3: What are the critical safety precautions when working with hydrazine? Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[2]
-
Engineering Controls: Always handle hydrazine and its solutions in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Have an emergency eyewash and shower readily available.
-
Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example based on established Knorr pyrazole synthesis procedures.[1][2]
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylpyruvate)
-
Hydrazine hydrate (~50-60% solution)
-
1-Propanol
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in 1-propanol (approx. 5-10 mL per gram of ketoester).
-
Add 3-5 drops of glacial acetic acid to the solution.
-
While stirring, add hydrazine hydrate (1.5 equivalents) dropwise to the mixture. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approx. 100°C) and maintain for 1-2 hours.[1]
-
Monitor the reaction progress by TLC until the starting ketoester is consumed.
-
Once complete, allow the mixture to cool slightly. While still warm and stirring, slowly add deionized water (approx. 10 mL per gram of ketoester) to precipitate the product.[1]
-
Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Purification of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate by Column Chromatography
Welcome to the Technical Support Center for the purification of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. As a senior application scientist, my goal is to provide not just a protocol, but a framework for understanding the principles behind the purification, enabling you to confidently tackle any challenges that may arise during your experiments.
Introduction: The Challenge of Pyrazole Purification
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically via the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound (ethyl 4,4-dimethyl-3-oxopentanoate) with hydrazine. While seemingly straightforward, this reaction can present purification challenges, most notably the potential for the formation of a regioisomeric byproduct, ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate. The successful isolation of the desired 3-tert-butyl isomer is critical for subsequent synthetic steps and ensuring the biological activity of the final compounds.
This guide provides a comprehensive resource for troubleshooting the purification of this compound by silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: Silica gel (SiO₂) is the most widely used stationary phase for the purification of pyrazole derivatives like this compound. Its polar nature allows for effective separation of compounds with varying polarities. Standard flash-grade silica gel (230-400 mesh) is typically suitable for this purpose.
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The key is to find a solvent system that provides good separation between your desired product and any impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate[1][2]. For this compound, a common starting point is a hexane:ethyl acetate mixture, often in the range of 4:1 to 9:1.
Q3: What are the most likely impurities I need to separate?
A3: The primary impurities to consider are:
-
Unreacted Starting Materials: Ethyl 4,4-dimethyl-3-oxopentanoate and hydrazine.
-
Regioisomeric Byproduct: Ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate. The formation of this isomer is a common issue in the Knorr synthesis with unsymmetrical dicarbonyls[3].
-
Other Side-Products: Depending on the reaction conditions, minor byproducts from self-condensation of the starting materials or other side reactions may be present.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Pyrazoles can sometimes be sensitive to the acidic nature of silica gel. If you observe streaking on your TLC plate or low recovery from the column, consider the following:
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in your eluent.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic).
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of this compound.
Problem 1: Poor Separation of the Desired Product and Impurities
Scenario: Your TLC shows two or more spots that are very close together, and your column fractions are all mixed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Solvent System Polarity | The polarity of your mobile phase may be too high, causing all compounds to elute too quickly. Try decreasing the proportion of the polar solvent (e.g., from 4:1 hexanes:ethyl acetate to 9:1). Conversely, if everything is stuck at the baseline of your TLC, increase the polarity. |
| Poor Solvent Selectivity | Sometimes, a simple hexane/ethyl acetate system may not provide enough selectivity to separate closely related isomers. Experiment with different solvent systems on TLC. Consider replacing ethyl acetate with diethyl ether or adding a small amount of a third solvent like dichloromethane or toluene to modulate the selectivity. |
| Co-elution of Regioisomers | The 3-tert-butyl and 5-tert-butyl regioisomers can have very similar polarities. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over the course of the separation, can often resolve these closely eluting compounds. |
| Column Overloading | Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of silica gel should be at least 50-100 times the weight of your crude sample. |
Problem 2: The Compound is Not Eluting from the Column
Scenario: You have run a large volume of solvent through the column, but your product has not eluted.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Mobile Phase is Not Polar Enough | Your chosen solvent system may be too non-polar to move the compound down the column. Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, try increasing to 20%, then 30%, and so on. |
| Compound Degradation on Silica | As mentioned in the FAQs, the compound may be degrading on the acidic silica gel. If increasing the solvent polarity doesn't work, you may need to try deactivating the silica or using an alternative stationary phase. |
| Insoluble Impurities Blocking the Column | Highly polar or polymeric impurities from the reaction may have precipitated at the top of the column, impeding solvent flow. In this case, you may need to remove the top layer of silica and re-apply your sample to a fresh column. |
Problem 3: Product Elutes with Streaking or Tailing
Scenario: The spots on your TLC plate are elongated, and the peaks in your chromatogram (if using automated flash chromatography) are broad with tailing.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Acid-Base Interactions with Silica | The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. Adding a small amount (0.5-1%) of a modifier like triethylamine or pyridine to your mobile phase can often resolve this issue by competing for the active sites on the silica. |
| Poor Sample Loading Technique | If the initial band of your sample is too wide, it will lead to broad, tailing peaks. Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, is often the best technique to achieve a narrow starting band. |
| Cracked or Channeled Column Bed | An improperly packed column can have cracks or channels that lead to uneven solvent flow and band broadening. Ensure your column is packed uniformly and that the silica bed is never allowed to run dry. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Method Development
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 4:1 hexanes:ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent ratio to achieve an Rf of ~0.3 for the desired product. Test several solvent systems to find the one that gives the best separation between the product and impurities.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized column.
-
Pack the column with silica gel (230-400 mesh) using the "slurry method" with your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a flash chromatography system or a gentle stream of air/nitrogen) to achieve a steady flow rate.
-
If using a gradient, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. A typical gradient might start at 5% ethyl acetate in hexanes and gradually increase to 20-30% over several column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the column chromatography purification of this compound.
Knorr Pyrazole Synthesis and Potential Impurities
Caption: A diagram illustrating the Knorr synthesis of the target molecule and the potential impurities that may need to be removed during purification.
References
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges often encountered with this compound. Our goal is to equip you with the knowledge to optimize your experimental outcomes.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound with a molecular structure that contributes to its characteristically low solubility in many common organic solvents. The presence of the bulky, non-polar tert-butyl group alongside the polar pyrazole ring and ester functionality creates a molecule with mixed polarity. This often leads to difficulties in achieving desired concentrations for reactions, purifications, and biological assays. The principle of "like dissolves like" is a fundamental concept in predicting solubility, and the dual nature of this molecule makes solvent selection non-trivial.[1]
This guide will walk you through systematic approaches to diagnose and overcome these solubility issues, ensuring the successful progression of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the poor solubility of this compound?
A1: The low solubility is primarily due to a combination of its molecular structure and solid-state properties:
-
Molecular Structure: The significant non-polar character of the tert-butyl group makes it less compatible with polar solvents. Conversely, the hydrogen-bonding capability of the pyrazole N-H and the polar ester group hinder solubility in purely non-polar solvents.
-
Crystal Lattice Energy: Many organic compounds, particularly those with planar heterocyclic rings, can pack tightly in a crystal lattice.[2][3] High lattice energy means that a significant amount of energy is required to break the crystal structure and solvate the individual molecules, resulting in lower solubility.
Q2: I'm observing that my compound is not dissolving in my chosen organic solvent. What are the immediate troubleshooting steps?
A2: When facing immediate dissolution problems, consider the following:
-
Visual Inspection: A truly dissolved compound will form a clear, transparent solution. Any cloudiness, visible particles, or precipitate indicates that the compound is not fully dissolved.[1]
-
Gentle Heating: For many compounds, solubility increases with temperature as the dissolution process is often endothermic.[1][2] Try warming the mixture gently while stirring. However, be cautious as excessive heat can lead to compound degradation or unwanted side reactions.
-
Sonication: Applying ultrasonic energy can help to break up solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.
-
Extended Stirring: Sometimes, dissolution is simply a slow process. Allowing the mixture to stir for an extended period (e.g., several hours or overnight) at a controlled temperature may be sufficient.
Q3: Can modifying the compound itself improve its solubility?
A3: Yes, chemical modification is a powerful strategy, particularly in a drug development context. One common approach is the creation of prodrugs. For instance, introducing a more polar or ionizable group that can be cleaved in vivo can dramatically enhance aqueous solubility.[4] Another strategy is salt formation if the molecule has acidic or basic functionalities.[2] While the pyrazole ring is weakly basic, forming a stable salt with improved solubility might be challenging.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Sufficient Concentration for a Chemical Reaction
Root Cause: The concentration of this compound required for your reaction exceeds its solubility limit in the chosen solvent at the reaction temperature.
Solutions:
-
Solvent Screening: A systematic solvent screening is the first and most critical step. Test a range of solvents with varying polarities.
-
Co-solvent Systems: Employing a mixture of solvents can be highly effective.[3][5] A small amount of a "good" solvent in which the compound is more soluble can be added to a "poor" solvent to increase the overall solvating power of the mixture.
-
Temperature Adjustment: If the reaction chemistry allows, increasing the temperature can significantly improve solubility.[2] Conversely, for some exothermic dissolution processes, cooling might be beneficial, although this is less common for organic solids.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.
-
Equilibration: Vigorously stir or shake the vials at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to reach equilibrium.
-
Observation: Visually inspect each vial for undissolved solid.
-
Quantification (Optional): For promising solvents, the concentration of the dissolved compound in the supernatant can be quantified using techniques like HPLC to determine the exact solubility.
Data Summary: Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Hexane | 0.1 | Low | Good for washing non-polar impurities. |
| Toluene | 2.4 | Moderate | May require heating. |
| Dichloromethane (DCM) | 3.1 | Moderate to Good | A common starting point.[6] |
| Tetrahydrofuran (THF) | 4.0 | Moderate to Good | Often used in synthesis.[7] |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate to Good | Used in extractions and chromatography.[6][7] |
| Acetone | 5.1 | Moderate | |
| Acetonitrile (ACN) | 5.8 | Moderate | Used in synthesis and analysis.[6] |
| Ethanol (EtOH) | 4.3 | Moderate to Good | Often used for recrystallization.[8] |
| Methanol (MeOH) | 5.1 | Moderate | More polar than ethanol. |
| Dimethylformamide (DMF) | 6.4 | Good | High boiling point, can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A powerful solvent, but can be reactive. |
Note: This table provides general expectations. Experimental verification is crucial.
Issue 2: Compound Precipitates During Work-up or Purification
Root Cause: The solubility of the compound decreases significantly when the solvent composition or temperature changes during extraction, washing, or concentration steps. This is a common issue when moving from a good solvent to a poor one (e.g., an anti-solvent).
Solutions:
-
Minimize Solvent Volume: During concentration by rotary evaporation, avoid removing the solvent to complete dryness if the compound is known to be poorly soluble. Leaving a small amount of the primary solvent can prevent crashing out.
-
Solvent Exchange: Instead of complete removal, perform a solvent exchange by adding the next desired solvent and co-evaporating.
-
Anti-Solvent Addition Control: When inducing precipitation or crystallization, add the anti-solvent slowly and with vigorous stirring to control the particle size and prevent the formation of an unmanageable oil or amorphous solid.
-
Temperature Control: Maintain a slightly elevated temperature during work-up procedures if it aids solubility, but be mindful of the volatility of your solvents.
Issue 3: Challenges in Recrystallization for Purification
Root Cause: Finding a suitable single solvent or solvent system for recrystallization is difficult. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.
Solutions:
-
Two-Solvent Recrystallization: This is often the most effective method for compounds with challenging solubility profiles.
-
Dissolve the compound in a minimum amount of a "good" solvent at an elevated temperature.
-
Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent, until the solution becomes slightly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Screening for Recrystallization Solvents: A small-scale screening using vials in a heating block can efficiently test various solvent combinations. Ethanol and ethyl acetate are often good starting points for the "good" solvent in pyrazole chemistry.[8][9]
Advanced Strategies for Solubility Enhancement
For persistent solubility issues, especially in the context of formulation for biological testing, more advanced techniques may be necessary.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate.[1][10] Techniques like micronization or nanosuspension can be employed.[5][10][11]
-
Solid Dispersions: The compound can be dispersed in a carrier matrix, often a polymer, to create an amorphous solid dispersion.[5] The amorphous form of a compound is typically more soluble than its crystalline counterpart.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, with the exterior of the cyclodextrin being hydrophilic, thereby increasing aqueous solubility.[2][12]
Conclusion
Overcoming the poor solubility of this compound requires a systematic and logical approach. By understanding the underlying physicochemical principles and methodically applying the troubleshooting strategies outlined in this guide, researchers can effectively manage this challenging compound. Always begin with a thorough solvent screening and consider co-solvent systems and temperature adjustments before moving to more complex methods.
References
- 1. benchchem.com [benchchem.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. ijmsdr.org [ijmsdr.org]
optimization of reaction conditions for pyrazole synthesis (temperature, catalyst)
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the reaction conditions for producing pyrazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrazole Synthesis
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Product Yield
Question: I am attempting a pyrazole synthesis, but I'm observing a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your reactants, particularly the 1,3-dicarbonyl compound or hydrazine derivative, can significantly interfere with the reaction.
-
Recommendation: Ensure the high purity of all starting materials. If necessary, purify your reactants by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Temperature: The temperature can dramatically influence the reaction rate and the stability of both reactants and products.[1] Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[2] Conversely, excessive heat can lead to degradation and the formation of byproducts.
-
Recommendation:
-
If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C.
-
For reactions that require heating, ensure uniform and controlled heating to avoid localized "hot spots," especially during scale-up, as the condensation reaction can be exothermic.[1]
-
In some cases, a specific temperature is critical. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases led to a decrease in yield.[3]
-
-
-
Incorrect Catalyst Selection or Loading: The choice and amount of catalyst are critical for an efficient reaction.[2] Many pyrazole syntheses, like the Knorr synthesis, are acid-catalyzed.[4] However, a variety of other catalysts, including metal catalysts and organocatalysts, can also be employed.[2][5]
-
Recommendation:
-
For acid-catalyzed reactions, a few drops of glacial acetic acid are often sufficient.[6]
-
If using a metal catalyst, such as a silver or copper salt, optimize the catalyst loading. For example, in a silver-catalyzed reaction, 1 mol% of AgOTf was found to be effective.[2]
-
Consider the use of heterogeneous catalysts, like nano-ZnO, which can offer advantages such as high yields (up to 95%), short reaction times, and easier work-up.[2]
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism and regioselectivity.
-
Recommendation: The choice of solvent is highly dependent on the specific reaction. Ethanol is a common solvent for the Knorr synthesis.[6] For certain substrates, aprotic dipolar solvents like N,N-dimethylacetamide (DMA) can provide better results.[2] In some cases, solvent-free conditions or the use of green solvents like ethylene glycol can be highly effective.[2]
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of side products.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.[1]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] Controlling regioselectivity is key to obtaining the desired product in high purity.
Strategies for Controlling Regioselectivity:
-
Solvent Choice: The solvent can have a profound effect on regioselectivity.[7]
-
Key Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for one regioisomer.
-
Example: In the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, using HFIP as the solvent significantly favors the formation of the 5-furyl-3-CF₃ pyrazole isomer.[7]
-
-
Catalyst Selection: The nature of the catalyst can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine.
-
Recommendation: While acid catalysis is common, exploring different types of catalysts, such as organocatalysts, may offer better regiocontrol for your specific substrates.[5]
-
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[7]
-
Recommendation: Experiment with running the reaction at different temperatures (e.g., room temperature vs. reflux) to see if the ratio of regioisomers changes. Lower temperatures often favor the kinetically controlled product.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm having trouble isolating my pyrazole product, and the crude material is highly impure. What are some common pitfalls and how can I improve my work-up and purification?
Answer: Proper work-up and purification are essential for obtaining a pure product. The presence of colored impurities is a common issue, often arising from the hydrazine starting material.[8]
Recommendations for Isolation and Purification:
-
Work-up Procedure:
-
Purification Techniques:
-
Recrystallization: This is often an effective method for purifying solid pyrazole derivatives. Common solvents for recrystallization include ethanol or mixtures of hexanes and ethyl acetate.[8]
-
Column Chromatography: For mixtures of regioisomers or other closely related impurities, flash column chromatography on silica gel is the most common and effective method for separation.[7]
-
Silica Plug: If the main issue is colored impurities from the hydrazine, passing a solution of the crude product through a short plug of silica gel can be an effective way to remove them.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative.[4] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6]
Q2: How do I choose the right catalyst for my pyrazole synthesis?
A2: The choice of catalyst depends on the specific pyrazole synthesis method and the substrates involved.
-
Knorr Synthesis: A catalytic amount of a protic acid like acetic acid is commonly used.[4][6]
-
Lewis Acid Catalysis: Lewis acids such as lithium perchlorate can be effective and allow the reaction to proceed at room temperature.[2]
-
Metal Catalysis: Various transition metal catalysts, including those based on silver, copper, and ruthenium, have been developed for specific pyrazole syntheses, often offering high efficiency and regioselectivity.[2][9]
-
Heterogeneous Catalysis: Solid-supported catalysts like nano-ZnO offer advantages in terms of ease of separation and potential for recycling.[2]
Q3: What is the optimal temperature range for pyrazole synthesis?
A3: There is no single optimal temperature for all pyrazole syntheses. The ideal temperature depends on the reactivity of the starting materials and the specific reaction conditions.
-
Some reactions can be performed efficiently at room temperature.[2]
-
Others may require heating to reflux in solvents like ethanol or acetic acid.[6][7]
-
Microwave-assisted synthesis can significantly shorten reaction times and often involves higher temperatures (e.g., 120-140°C) for short durations.[7] It is crucial to optimize the temperature for your specific reaction to maximize yield and minimize side product formation.[1]
Q4: How can I monitor the progress of my pyrazole synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most pyrazole syntheses.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-furyl-3-CF₃ Pyrazole [7]
| Solvent | Regioisomeric Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) |
| Ethanol | ~1:1 |
| 2,2,2-Trifluoroethanol (TFE) | Significantly improved ratio in favor of 5-furyl-3-CF₃ |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity for the 5-furyl-3-CF₃ isomer |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis[6]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate) (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine the 1,3-dicarbonyl compound and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid.
-
Heat the reaction mixture with stirring at approximately 100°C on a hot plate.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the product with a small amount of water and allow it to air dry.
Protocol 2: Microwave-Assisted Pyrazole Synthesis for Enhanced Regioselectivity[7]
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid to serve as both the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140°C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
troubleshooting guide for the synthesis of pyrazole derivatives
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting strategies to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Our goal is to equip you with the knowledge to optimize your reactions, improve yields, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole derivatives, and what are the key reactants?
The most prevalent and historically significant method for pyrazole synthesis is the Knorr pyrazole synthesis , first reported in 1883.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative .[1][3][4][5] The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.[1][2]
Q2: I am observing a mixture of regioisomers in my reaction with an unsymmetrical 1,3-dicarbonyl. How can I improve the regioselectivity?
Controlling regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the hydrazine can react with either of the two carbonyl groups, leading to a mixture of isomeric products.[1][6] Here are several strategies to enhance regioselectivity:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve the regioselectivity in favor of the desired isomer.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting subtle differences in the activation energies of the competing reaction pathways.
-
pH Control: The pH of the reaction medium can influence the reactivity of both the hydrazine and the dicarbonyl compound. Careful control of pH, often by using buffered systems or specific acid catalysts, can steer the reaction towards a single isomer.
-
Steric Hindrance: Strategically placing bulky substituents on either the dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring reaction at the less hindered site.
Q3: My pyrazole synthesis is suffering from low yields. What are the potential causes and how can I address them?
Low yields in pyrazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to the formation of unwanted side products, consequently lowering the yield of the desired pyrazole.[8][9] It is crucial to use highly purified starting materials.
-
Reaction Conditions: Suboptimal reaction conditions are a common culprit for low yields. This includes:
-
Temperature: Both insufficient and excessive heat can be detrimental. The reaction may not proceed to completion at low temperatures, while high temperatures can cause degradation of starting materials or the product.[6]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[8]
-
pH: As mentioned earlier, pH plays a critical role. For the Paal-Knorr synthesis of pyrroles (a related reaction), a pH below 3 can favor the formation of furan byproducts.[8]
-
-
Side Reactions: The formation of byproducts, such as pyrazolines that require subsequent oxidation, can reduce the yield of the desired aromatic pyrazole.[1] In some cases, the hydrazine itself can undergo side reactions, leading to discoloration of the reaction mixture.[10]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during pyrazole synthesis.
Problem 1: Formation of a Persistent Yellow/Red Discoloration in the Reaction Mixture
Possible Cause: This is often due to the formation of impurities from the hydrazine starting material, especially with phenylhydrazine.[10] Hydrazines can be sensitive to air and light, leading to the formation of colored oxidation products.
Troubleshooting Steps:
-
Purify the Hydrazine: If using a commercial source, consider purifying the hydrazine (e.g., by distillation) before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]
-
Controlled Addition: Add the hydrazine slowly to the reaction mixture to control the exotherm and minimize side reactions.[6]
-
Purification: If the discoloration persists in the crude product, a silica gel plug or column chromatography can be effective in removing the colored impurities.[10]
Problem 2: Difficulty in Purifying the Final Pyrazole Derivative
Possible Cause: The crude product may contain a mixture of regioisomers, unreacted starting materials, or closely related side products that are difficult to separate by standard crystallization.
Troubleshooting Steps:
-
Column Chromatography: This is often the most effective method for separating regioisomers and other impurities.[1] A careful selection of the solvent system is crucial.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[11] This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can help remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Crystallization of Acid Addition Salts: A more advanced technique involves the formation and crystallization of an acid addition salt of the pyrazole. The pyrazole is dissolved in a suitable solvent and treated with an acid (inorganic or organic) to precipitate the salt, which can then be isolated and neutralized to give the purified pyrazole.[12]
Problem 3: The Reaction is Sluggish or Does Not Go to Completion
Possible Cause: Insufficient activation of the carbonyl group or low nucleophilicity of the hydrazine.
Troubleshooting Steps:
-
Catalyst: The Knorr synthesis is often acid-catalyzed.[3][13] Ensure that a suitable acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used in an appropriate amount.
-
Temperature: Gently heating the reaction mixture is often necessary to drive the reaction to completion.[14] Monitor the reaction by TLC to avoid product degradation from excessive heat.
-
Solvent: The choice of solvent can influence reaction rates. Protic solvents like ethanol or propanol are commonly used.[14]
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of a Pyrazolone
This protocol is adapted from a standard laboratory procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[13][14]
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask or scintillation vial, combine the β-ketoester (1.0 eq) and hydrazine hydrate (2.0 eq).
-
Add 1-propanol as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture with stirring at approximately 100°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation of the product.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold water to remove any water-soluble impurities.
-
Allow the product to air dry.
Characterization:
-
Determine the melting point of the dried product.
-
Obtain an NMR spectrum to confirm the structure.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| 1 | 1a | EtOH | Low Selectivity | [7] |
| 2 | 1a | TFE | 85:15 | [7] |
| 3 | 1a | HFIP | 97:3 | |
| 4 | 1b-f | HFIP | Almost Exclusive Formation of Desired Isomer |
Table showing the significant improvement in regioselectivity with the use of fluorinated alcohols (TFE and HFIP) as solvents.
Visualizations
Workflow for Troubleshooting Low Yields in Pyrazole Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
- 11. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
preventing byproduct formation in the synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Technical Support Center: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, particularly the prevention of byproduct formation. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthesis, improve yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this pyrazole derivative is the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[3] For this specific target molecule, the reactants are ethyl 4,4-dimethyl-3-oxopentanoate (a β-ketoester) and a hydrazine source (typically hydrazine hydrate or a salt thereof).
The overall reaction is illustrated below:
Caption: General reaction scheme for the synthesis.
Q2: I've run the reaction, but my NMR analysis shows a mixture of products. What is the most likely byproduct?
The most prevalent byproduct in this synthesis is the constitutional isomer, ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate .[4] This occurs because the starting β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, is unsymmetrical.
dot code block:
Caption: Desired product and its common regioisomeric byproduct.
Q3: What is the mechanism that leads to the formation of this isomeric byproduct?
The formation of two regioisomers is a classic challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls.[5] Hydrazine has two nucleophilic nitrogen atoms, and the dicarbonyl has two electrophilic carbonyl carbons (one ketone and one ester). The initial nucleophilic attack can occur at either carbonyl, leading down two different pathways to the two different products.[6]
-
Pathway A (Desired): The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl. Subsequent cyclization and dehydration yield the desired 3-tert-butyl-5-carboxylate isomer. This is generally the favored pathway as ketones are more reactive towards nucleophiles than esters.[7]
-
Pathway B (Byproduct): The initial attack occurs at the ester carbonyl, leading to the undesired 5-tert-butyl-3-carboxylate isomer after the reaction sequence completes.
The reaction conditions, particularly pH, solvent, and temperature, can significantly influence the relative rates of these two competing pathways.[4][5]
Troubleshooting Guide: Byproduct Prevention
Issue: My reaction produces a significant amount of the ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate regioisomer, resulting in low yield and difficult purification.
This is the most common issue encountered. The goal is to maximize the kinetic and thermodynamic favorability of Pathway A over Pathway B.
Solution 1: Rigorous Temperature Control
-
Causality: The cyclocondensation reaction is often exothermic.[7] A rise in temperature can provide enough energy to overcome the activation barrier for the less favorable pathway (Pathway B), leading to a decrease in regioselectivity. Running the reaction at or below room temperature is crucial.
-
Recommended Protocol:
-
Dissolve the ethyl 4,4-dimethyl-3-oxopentanoate in your chosen solvent (e.g., ethanol/acetic acid mixture[8]) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Place the flask in an ice bath and cool the solution to 0 °C.
-
Add the hydrazine hydrate dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour before slowly warming to room temperature and stirring for an additional 12-24 hours.[8]
-
Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the ratio of the two isomers.
-
Solution 2: Strategic Choice of Solvent and pH
-
Causality: The solvent and pH affect both the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls.
-
Acidic Conditions (e.g., Ethanol/Acetic Acid): This is a common starting point. The acid protonates the carbonyl oxygen, increasing its electrophilicity. However, it can also protonate the hydrazine, potentially altering its nucleophilicity and reactivity profile.[1]
-
Aprotic Dipolar Solvents (e.g., DMAc, DMF): Some studies have shown that these solvents can offer superior regioselectivity for certain substrates, potentially by altering the reaction mechanism or intermediate stability.[9][10]
-
Neutral Conditions: Running the reaction without an acid catalyst can sometimes provide the cleanest outcome, relying solely on the inherent reactivity differences between the ketone and ester.
-
-
Troubleshooting Workflow:
Caption: Decision workflow for solvent and pH optimization.
| Parameter | Condition 1 (Baseline) | Condition 2 (Alternative) | Condition 3 (Alternative) | Expected Outcome |
| Solvent | Ethanol | Ethanol | N,N-Dimethylacetamide (DMAc) | Aprotic solvents may enhance selectivity[9][10] |
| Catalyst | Acetic Acid (1-5 vol%) | None (Neutral) | None (Neutral) | Removing acid may slow the reaction but can improve the isomer ratio |
| Temperature | Room Temperature | 0 °C to Room Temp | Room Temperature | Lower temperature generally favors the more stable product pathway[8] |
Table 1: Suggested conditions for optimizing regioselectivity.
Issue: My reaction turns dark yellow or red, and the TLC plate shows many impurities, not just the two isomers.
This often points to the decomposition of the hydrazine starting material or other side reactions.
Solution 1: Use a Hydrazine Salt
-
Causality: Hydrazine hydrate is a powerful reducing agent and can be unstable. Phenylhydrazine, for example, is known to cause discoloration.[11] Using a more stable salt form, such as hydrazine hydrochloride, can lead to a cleaner reaction profile. A base (e.g., sodium acetate, triethylamine) is then required to liberate the free hydrazine in situ.
-
Experimental Tip: When using hydrazine hydrochloride, add an equimolar amount of a non-nucleophilic base like sodium acetate or triethylamine to the reaction mixture.
Solution 2: Maintain an Inert Atmosphere
-
Causality: Hydrazine can be susceptible to air oxidation, leading to colored byproducts and a reduction in the effective concentration of your nucleophile.
-
Recommended Protocol:
-
Assemble your reaction glassware and dry it thoroughly.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Maintain a positive pressure of the inert gas throughout the entire reaction, from reagent addition to the final stirring period.
-
Solution 3: Purification Strategy
-
Causality: Even with optimization, minor impurities may persist. An effective purification strategy is essential.
-
Recommended Protocol:
-
After aqueous workup, concentrate the crude product.
-
Perform column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% Hexane or Heptane) and gradually increasing the polarity by adding ethyl acetate. For example, start with 5% Ethyl Acetate in Hexane and gradually increase to 20-30%.
-
The two regioisomers will likely have different polarities and should separate. Monitor the fractions by TLC to isolate the pure desired product. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for final polishing.[12]
-
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. journals.iucr.org [journals.iucr.org]
Technical Support Center: Alternative Catalysts for Pyrazole Ester Synthesis
Welcome to the Technical Support Center for pyrazole ester synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by exploring alternative catalysts. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and their efficient synthesis is a subject of ongoing research.[1][2][3] Traditional methods often rely on catalysts that can be harsh, expensive, or environmentally unfriendly.[4][5] This document provides a comprehensive overview of modern, alternative catalysts, complete with troubleshooting guides and frequently asked questions to address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative catalyst for my pyrazole ester synthesis?
A1: While traditional acid or base catalysts can be effective, they often present challenges such as harsh reaction conditions, difficult separation, and the generation of significant waste.[5] Alternative catalysts, particularly heterogeneous and reusable options, offer numerous advantages:
-
Greener Chemistry: Many alternative catalysts are designed to be more environmentally benign, utilizing less toxic materials and enabling reactions in greener solvents like water or even under solvent-free conditions.[6][7]
-
Improved Yields and Shorter Reaction Times: Novel catalysts can offer superior catalytic activity, leading to higher product yields in shorter timeframes.[8][9][10]
-
Enhanced Selectivity: Certain catalysts can provide better control over regioselectivity, which is a common issue in pyrazole synthesis when using unsymmetrical dicarbonyl compounds.[11]
-
Ease of Separation and Reusability: Heterogeneous catalysts, such as those based on nanoparticles or polymers, can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.[9][10][12][13]
Q2: What are the main classes of alternative catalysts for pyrazole ester synthesis?
A2: The field has seen significant innovation, with several classes of alternative catalysts emerging. These can be broadly categorized as:
-
Ionic Liquids: These salts, which are liquid at or near room temperature, can act as both solvents and catalysts.[8] They are prized for their low volatility, thermal stability, and tunable properties.[8][12]
-
Nanoparticle Catalysts: The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites, leading to high catalytic efficiency.[10][13] Magnetic nanoparticles are particularly advantageous as they can be easily separated using an external magnet.[10][14]
-
Heterogeneous Solid Acids: Materials like Amberlyst resins, zeolites, and silica-supported acids offer the benefits of easy separation and reusability.[2][6][15][16]
-
Biocatalysts: Enzymes, such as lipases, are being explored for their high selectivity and ability to function under mild, environmentally friendly conditions.[13]
-
Microwave-Assisted Synthesis with Organocatalysts: The use of microwave irradiation in conjunction with organic catalysts like L-tyrosine can dramatically reduce reaction times.[5][17][18]
Q3: I am observing low yields in my reaction. What are the common causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Issue: The chosen catalyst may not be sufficiently active under your current reaction conditions.
-
Troubleshooting:
-
-
Reaction Conditions:
-
Issue: The temperature, solvent, or reaction time may not be optimal.
-
Troubleshooting:
-
Temperature: Gradually increase the reaction temperature. Some reactions that are sluggish at room temperature proceed efficiently with gentle heating.[19]
-
Solvent: The choice of solvent can significantly impact the reaction.[11] If your current solvent is not providing good results, consider switching to one known to be effective for your chosen catalyst class (e.g., water for many green catalysts, or a polar aprotic solvent).[6][15][7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12]
-
-
-
Substrate Reactivity:
-
Issue: The electronic or steric properties of your starting materials (e.g., the β-keto ester and hydrazine derivative) can affect their reactivity.[20]
-
Troubleshooting:
-
Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, potentially requiring more forcing conditions or a more active catalyst.[20]
-
Steric hindrance around the reactive sites can slow down the reaction.
-
-
Q4: How do I choose the best alternative catalyst for my specific pyrazole ester synthesis?
A4: The ideal catalyst depends on several factors:
-
Substrate Scope: Some catalysts are highly effective for a broad range of substrates, while others may be more specific. Review the literature for catalysts that have been successfully used with substrates similar to yours.
-
Desired Reaction Conditions: If you are aiming for a "green" synthesis, prioritize catalysts that work well in water or under solvent-free conditions.[6][7] If you have access to microwave reactors, catalysts that are compatible with this technology can significantly speed up your synthesis.[5][17][18]
-
Cost and Availability: Consider the cost and commercial availability of the catalyst. Some highly specialized catalysts may be expensive or require in-house synthesis.[4]
-
Scalability: If you plan to scale up your synthesis, a heterogeneous catalyst that is easily separable and reusable may be the most practical choice.[9][10][12][13]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter during your experiments and offers targeted solutions.
Issue 1: Formation of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is a common problem.[11]
-
Causality: The two carbonyl groups of the dicarbonyl compound have different reactivities, and the initial nucleophilic attack by the hydrazine can occur at either site.
-
Troubleshooting Strategies:
-
Catalyst Selection: Certain catalysts can steer the reaction towards a single isomer. For example, some ionic liquids have shown good regioselectivity.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence which carbonyl group is more susceptible to attack. Experiment with a range of solvents from non-polar (e.g., toluene) to polar protic (e.g., ethanol) and polar aprotic (e.g., DMF).
-
Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer.
-
Issue 2: Incomplete Cyclization Leading to Side Products
You may observe the formation of intermediate products, such as hydrazones, that have not fully cyclized to the pyrazole ring.
-
Causality: The intramolecular cyclization step can be slow, especially if there is steric hindrance or if the reaction conditions are not optimal for dehydration.
-
Troubleshooting Strategies:
-
Acid/Base Co-catalyst: A small amount of a Brønsted acid (e.g., acetic acid) or base can catalyze the cyclization and dehydration steps.[1]
-
Azeotropic Removal of Water: For reactions run in a suitable solvent like toluene, using a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the cyclized product.
-
Increase Reaction Temperature/Time: Providing more energy and allowing more time can help overcome the activation barrier for cyclization.
-
Issue 3: Catalyst Deactivation and Leaching
When using a reusable heterogeneous catalyst, you might notice a decrease in its effectiveness over several cycles.
-
Causality: The active sites on the catalyst can become blocked by reactants, products, or byproducts. Alternatively, the active catalytic species may leach from the solid support into the reaction mixture.
-
Troubleshooting Strategies:
-
Washing and Reactivation: After each use, thoroughly wash the catalyst with an appropriate solvent to remove any adsorbed species. Some catalysts may require a specific reactivation procedure (e.g., heating under vacuum).
-
Analysis of the Filtrate: To check for leaching, analyze the reaction filtrate (after removing the solid catalyst) for the presence of the catalytic metal using techniques like ICP-OES.
-
Choice of Support: The stability of the catalyst is often dependent on the support material. Consider catalysts with more robust supports if leaching is a significant issue.
-
III. Experimental Protocols and Data
A. Comparative Performance of Alternative Catalysts
The following table summarizes the performance of various alternative catalysts for the synthesis of a model pyrazole ester.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reusability (cycles) | Reference |
| [C4mim][FeCl4] | - | - | Room Temp | - | >90 (1st cycle) | 4 | [12] |
| [Et3NH][HSO4] | 20 | Solvent-free | Room Temp | 15 | Excellent | Yes | [21] |
| Amberlyst-70 | - | Water | Room Temp | 15 | 94 | Yes | [6][16] |
| Nano-Fe3O4 | 6 | Solvent-free | - | - | - | Yes | [1] |
| Graphene Oxide Nanoparticles | - | - | - | Short | High | Several | [9] |
| Fe3O4/GO@melamine-ZnO | - | - | Room Temp | - | 89-96 | 8 | [10] |
Note: The specific conditions and yields can vary depending on the substrates used.
B. General Experimental Protocol: Synthesis of a Pyrazole Ester using a Heterogeneous Catalyst
This protocol provides a general framework. You may need to optimize the conditions for your specific reaction.
-
Reactant Mixture: In a round-bottom flask, combine the β-keto ester (1 mmol), the hydrazine derivative (1.1 mmol), and the chosen solvent (if any).
-
Catalyst Addition: Add the alternative catalyst (e.g., 5-10 mol% of a nanoparticle catalyst or a specified weight of a solid acid catalyst).
-
Reaction: Stir the mixture at the desired temperature. Monitor the progress of the reaction by TLC.
-
Work-up:
-
For Heterogeneous Catalysts: Once the reaction is complete, separate the catalyst by filtration or, in the case of magnetic nanoparticles, by using an external magnet. Wash the catalyst with a suitable solvent and dry it for reuse.
-
For Homogeneous Catalysts (e.g., Ionic Liquids): The work-up procedure will depend on the specific properties of the ionic liquid and the product. Extraction is a common method.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
C. Visualizing the Reaction Pathway
The following diagram illustrates a generalized workflow for pyrazole ester synthesis using a recyclable catalyst.
Caption: Generalized workflow for pyrazole ester synthesis.
The following diagram illustrates a simplified mechanism for the Knorr pyrazole synthesis.
Caption: Simplified Knorr pyrazole synthesis mechanism.
IV. References
-
Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. (URL: --INVALID-LINK--)
-
Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (URL: --INVALID-LINK--)
-
Ionic Liquid Catalysis in Synthesizing Pyrazoles and Triazoles: Advancing Efficiency and Sustainability. (URL: --INVALID-LINK--)
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (URL: --INVALID-LINK--)
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (URL: --INVALID-LINK--)
-
Synthesis of Pyrazole Derivatives from β-Keto Esters. (URL: --INVALID-LINK--)
-
Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. (URL: --INVALID-LINK--)
-
Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. (URL: --INVALID-LINK--)
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (URL: --INVALID-LINK--)
-
Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. (URL: --INVALID-LINK--)
-
Ionic Liquid Catalyzed One Pot Four Component Synthesis of Pyranopyrazoles. (URL: --INVALID-LINK--)
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: --INVALID-LINK--)
-
Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (URL: --INVALID-LINK--)
-
Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. (URL: --INVALID-LINK--)
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (URL: --INVALID-LINK--)
-
Iron Oxide-Supported Copper Oxide Nanoparticles (Nanocat-Fe-CuO): Magnetically Recyclable Catalysts for the Synthesis of Pyrazole Derivatives, 4-Methoxyaniline, and Ullmann-type Condensation Reactions. (URL: --INVALID-LINK--)
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (URL: --INVALID-LINK--)
-
Synthesis, Characterization, and Application of CoFe2O4@SiO2@CPTES@Melamine Nanoparticles as a Magnetic Catalyst for the Synthesis of Pyrazole Derivatives. (URL: --INVALID-LINK--)
-
Recyclability of catalyst for the synthesis of pyranopyrazoles. (URL: --INVALID-LINK--)
-
Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives. (URL: --INVALID-LINK--)
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(CO) coupling. (URL: --INVALID-LINK--)
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (URL: --INVALID-LINK--)
-
Pyrazole synthesis. (URL: --INVALID-LINK--)
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (URL: --INVALID-LINK--)
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: --INVALID-LINK--)
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (URL: --INVALID-LINK--)
-
Mechanism for the formation of pyrazole. (URL: --INVALID-LINK--)
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (URL: --INVALID-LINK--)
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (URL: --INVALID-LINK--)
-
Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. (URL: --INVALID-LINK--)
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (URL: --INVALID-LINK--)
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: --INVALID-LINK--)
-
Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. (URL: --INVALID-LINK--)
-
Mechanism help - pyrazolopyrimidine synthesis. (URL: --INVALID-LINK--)
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: --INVALID-LINK--)
-
The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (URL: --INVALID-LINK--)
-
Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (URL: --INVALID-LINK--)
-
Recent Advances in Synthesis and Properties of Pyrazoles. (URL: --INVALID-LINK--)
-
Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. benchchem.com [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jaoc.samipubco.com [jaoc.samipubco.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric purity of their pyrazole products. Here, we address common experimental issues in a practical question-and-answer format, provide detailed troubleshooting protocols, and explore advanced strategies to achieve high regioselectivity.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the core principles governing regioselectivity in the most common pyrazole syntheses.
Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?
A1: The most frequent challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), a classic method known as the Knorr pyrazole synthesis.[1][2][3] The substituted hydrazine has two non-equivalent nitrogen atoms (N-1 and N-2) that can act as nucleophiles. These can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound. This leads to two competing reaction pathways, often resulting in a mixture of two constitutional isomers (regioisomers) that can be difficult and costly to separate.[1]
Q2: My Knorr synthesis is producing a mixture of regioisomers. What are the key factors that control the outcome?
A2: The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these is the first step in troubleshooting:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (like a trifluoromethyl group, -CF₃) on the dicarbonyl substrate will strongly activate the adjacent carbonyl carbon, making it the preferred site for the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine.[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can significantly influence the reaction pathway. The nucleophile will preferentially attack the less sterically hindered carbonyl group.[1]
-
Reaction Conditions (pH, Solvent, Temperature): This is the most critical and tunable set of parameters.
-
pH: The pH of the medium dictates the protonation state of the hydrazine. Under acidic conditions, the more basic, terminal nitrogen (-NH₂) of the substituted hydrazine is preferentially protonated, reducing its nucleophilicity. This can force the reaction to proceed through the less basic, internal nitrogen (-NHR), often reversing the regioselectivity observed under neutral or basic conditions.[1]
-
Solvent: Solvent properties, such as polarity and hydrogen bonding capability, can stabilize or destabilize reaction intermediates, thereby favoring one pathway over another. For instance, the use of fluorinated alcohols has been shown to dramatically enhance regioselectivity.
-
Q3: Which nitrogen on a substituted hydrazine is more nucleophilic?
A3: In a monosubstituted hydrazine (R-NH-NH₂), the terminal nitrogen (NH₂) is generally considered more nucleophilic and less sterically hindered than the internal nitrogen (R-NH). This is due to the electron-donating "alpha effect" of the adjacent nitrogen's lone pair. However, as mentioned above, this can be modulated by pH and the electronic nature of the 'R' group.
Part 2: Troubleshooting Guide for 1,3-Dicarbonyl Condensation Reactions
This section provides specific, actionable advice for controlling the outcome of Knorr-type pyrazole syntheses.
Q4: My reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine is giving me a poor ratio of the desired isomer. How can I improve this?
A4: This is a classic problem where electronic effects dominate. The trifluoromethyl group makes the adjacent carbonyl highly electrophilic. The terminal, more nucleophilic nitrogen of methylhydrazine will preferentially attack this site. If this leads to the undesired isomer, you need to alter the conditions to favor attack at the other carbonyl or by the other nitrogen.
Troubleshooting Strategy: Solvent Optimization
Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity in favor of the isomer resulting from the attack at the acetyl carbonyl. These solvents are thought to operate through specific hydrogen bonding interactions that modulate the reactivity of the intermediates.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Methylhydrazine | Ethanol | 40:60 | |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Methylhydrazine | TFE | 85:15 | |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Methylhydrazine | HFIP | 97:3 |
Experimental Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from the work of Fustero et al. for the synthesis of 5-substituted-3-trifluoromethyl-1-methylpyrazoles.
-
Reagent Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.2 M.
-
Reaction Initiation: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, remove the HFIP solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer.
Causality Note: The high acidity and strong hydrogen-bond-donating ability of HFIP are believed to preferentially solvate and stabilize the transition state leading to the desired isomer, thus increasing the energy barrier for the formation of the undesired product.
Diagram 1: Competing Pathways in Knorr Pyrazole Synthesis
Caption: Competing reaction pathways in the Knorr synthesis leading to two distinct regioisomers.
Part 3: Advanced Strategies & Alternative Protocols
When conventional methods fail to provide the desired selectivity, several modern synthetic strategies can be employed.
Q5: I've tried optimizing solvents and pH with no success. What other synthetic methods offer better regiocontrol?
A5: When condensation reactions are problematic, [3+2] cycloaddition reactions or metal-catalyzed approaches often provide excellent and predictable regioselectivity.
-
[3+2] Cycloadditions: These reactions, such as the reaction of sydnones or diazo compounds with alkynes, build the pyrazole ring with high regiocontrol dictated by the electronics of the reacting partners.[4][5][6] For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) reliably yield 1,4-disubstituted pyrazoles.[4]
-
Metal-Catalyzed Syntheses: Various transition metals (Cu, Pd, Ru, Fe) can catalyze the formation of pyrazoles with high regioselectivity through different mechanisms, such as domino C-N coupling/hydroamination reactions or tandem cyclization/arylation.[5][7]
-
Flow Chemistry: Continuous-flow synthesis can offer superior control over reaction parameters like temperature and mixing, often leading to improved yields and regioselectivity.[8][9][10] It also allows for the safe in-situ generation and use of hazardous intermediates like diazoalkanes.[8]
Q6: Can you provide an example of a highly regioselective, non-Knorr synthesis protocol?
A6: Certainly. The base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones is a novel method that offers excellent regioselectivity and a broad substrate scope.[4]
Experimental Protocol 2: Base-Mediated [3+2] Cycloaddition for Polysubstituted Pyrazoles
This protocol is a general representation based on the work of Tu et al.[4]
-
Setup: To an oven-dried reaction tube, add the sydnone (0.2 mmol, 1.0 eq), the 2-alkynyl-1,3-dithiane (0.24 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 eq).
-
Solvent Addition: Add 2.0 mL of dimethyl sulfoxide (DMSO) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitoring & Workup: After cooling to room temperature, monitor for completion via TLC. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the highly substituted pyrazole.
Causality Note: In this mechanism, the base facilitates the formation of a nucleophilic alkyne species from the dithiane derivative, which then attacks the sydnone ring. The regioselectivity is controlled by the inherent electronic properties and subsequent rearrangement of the sydnone dipole, leading to a single major product.[4]
Diagram 2: Decision Workflow for Regioselective Pyrazole Synthesis
Caption: Decision-making workflow for selecting a pyrazole synthesis strategy.
Part 4: Regioselective N-Substitution of the Pyrazole Core
Q7: I have a pre-made NH-pyrazole, but I need to alkylate it at a specific nitrogen. How can I control N-1 vs. N-2 alkylation?
A7: Regioselective N-alkylation of an existing pyrazole ring is a distinct but equally important challenge.[11] The two ring nitrogens have different electronic environments (a "pyrrole-like" NH and a "pyridine-like" N), but their reactivity can be similar, leading to mixtures.[12] Control is typically achieved by:
-
Steric Hindrance: A bulky substituent at the C3 or C5 position will sterically shield the adjacent nitrogen (N-2 or N-1, respectively), directing an incoming electrophile (e.g., an alkyl halide) to the less hindered nitrogen.
-
Protecting Groups: Strategic use of removable directing groups can force substitution at a specific position.
-
Directed Metalation: Using strong bases like TMPMgCl·LiCl, one can selectively deprotonate a specific carbon atom (e.g., C5), and subsequent functionalization can influence the reactivity of the adjacent nitrogen atoms or allow for a more complex substitution pattern.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Impurity Profiling of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. It is designed as a practical resource, offering troubleshooting advice and answers to frequently asked questions (FAQs) encountered during impurity detection and characterization. The methodologies and principles discussed herein are grounded in established analytical chemistry and aligned with global regulatory expectations.
The Critical Role of Impurity Profiling
This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Rigorous impurity profiling is not just a matter of good science; it is a regulatory necessity mandated by bodies like the International Council for Harmonisation (ICH).[1][2] This guide will navigate the common analytical challenges associated with ensuring the purity of this compound.
Potential Sources and Types of Impurities:
Impurities can originate at any stage of the manufacturing process.[3] For this compound, they typically fall into these categories:
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis.
-
By-products: Resulting from side reactions, such as the formation of regioisomers during the pyrazole ring formation.[4]
-
Degradation Products: Formed during manufacturing or storage.
-
Reagents, Ligands, and Catalysts: Residual components from the chemical reactions.[1]
-
-
Inorganic Impurities: Salts and residual metals from reagents or manufacturing equipment.[5]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[1]
Troubleshooting Guide & FAQs: Core Analytical Techniques
This section addresses specific issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is the workhorse for impurity profiling due to its high sensitivity and applicability to a wide range of organic molecules.[6][7]
Q1: I need to develop an HPLC method for impurity profiling of this compound. What is a good starting point?
A robust starting point is a reverse-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. The non-polar tert-butyl group and the ethyl ester make the main compound well-suited for retention on a C18 column.
Step-by-Step Protocol: Initial RP-HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Use the parameters outlined in the table below.
-
Inject the sample and monitor the separation of the main peak from any potential impurities.
-
-
Method Optimization: Adjust the gradient slope, mobile phase pH, or organic modifier to improve the resolution between closely eluting peaks.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure consistent ionization state of acidic/basic analytes, leading to sharp peaks. For MS compatibility, replace with 0.1% Formic Acid.[8] |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic modifier with good UV transparency and low viscosity. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B | A broad gradient ensures elution of both polar and non-polar impurities. A hold at the end re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility and can improve peak shape. |
| Detector | UV/DAD at 220 nm | The pyrazole ring system is expected to have a strong absorbance in the low UV range. A Diode Array Detector (DAD) is crucial for checking peak purity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload while ensuring sensitivity. |
Q2: My main analyte peak is tailing badly. What are the likely causes and solutions?
Peak tailing can compromise both quantification and the detection of small impurities eluting on the tail. The cause is often unwanted secondary interactions between the analyte and the stationary phase.
| Cause | Explanation | Troubleshooting Solution |
| Silanol Interactions | Free silanol groups (-Si-OH) on the silica backbone of the C18 column can interact with basic sites on the pyrazole ring, causing tailing. | 1. Lower Mobile Phase pH: Add an acid like phosphoric or formic acid (to ~pH 2.5-3.0) to protonate the silanols, minimizing interaction. 2. Use an End-Capped Column: Select a high-quality, end-capped C18 column where most free silanols are derivatized. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape. | 1. Reduce Concentration: Dilute your sample (e.g., from 1 mg/mL to 0.1 mg/mL) and re-inject. 2. Reduce Injection Volume: Decrease the injection volume from 10 µL to 5 µL or 2 µL. |
| Column Contamination | Strongly retained compounds from previous injections can build up at the column head, creating active sites that cause tailing. | 1. Column Wash: Flush the column with a strong solvent (e.g., 100% Isopropanol). 2. Use a Guard Column: A guard column protects the analytical column from strongly retained contaminants. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is exceptionally powerful for the analysis of volatile and semi-volatile compounds, making it the ideal technique for identifying residual solvents and certain low-boiling-point process impurities.[4][9]
Q1: When should I choose GC-MS over HPLC?
Use GC-MS for impurities that are thermally stable and sufficiently volatile. This includes:
-
Residual Solvents: As mandated by ICH Q3C guidelines.[2]
-
Volatile Starting Materials or By-products: Such as certain pyrazole isomers that may be separable by boiling point.[4]
-
Genotoxic Impurities: Some potentially genotoxic impurities, like alkylating agents, are often volatile and best analyzed by sensitive GC-MS methods.[10]
Step-by-Step Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point). Seal the vial tightly.
-
Headspace Conditions:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 minutes
-
-
GC-MS Conditions: Use the parameters in the table below. The mass spectrometer allows for positive identification based on fragmentation patterns.
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of volatile analytes.[4] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Split mode (e.g., 20:1 ratio), 250 °C | Prevents column overload from the solvent and ensures rapid volatilization of analytes. |
| Oven Program | Initial 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min | Starts at a low temperature to separate highly volatile solvents, followed by a ramp to elute less volatile components. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, fragment-rich spectra for library matching. |
| Mass Range | m/z 35 - 400 | Covers the mass range for common solvents and low molecular weight organic impurities. |
Q2: I have an unknown peak in my GC-MS chromatogram. How do I identify it?
The mass spectrum is the fingerprint of the molecule.
-
Library Search: The first step is to compare the acquired EI mass spectrum against a commercial database like the NIST library. This often provides a probable match.
-
Analyze Fragmentation Patterns: For pyrazole-related impurities, look for characteristic fragmentation, such as the loss of N₂ or HCN from the molecular ion.[11] The fragmentation of the tert-butyl and ethyl ester groups will also provide structural clues.
-
Confirm with a Standard: The only way to be 100% certain is to inject a certified reference standard of the suspected impurity and confirm that both the retention time and mass spectrum match perfectly.
NMR and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
When an unknown impurity is detected at a significant level (above the identification threshold), its structure must be determined.[12] This requires a combination of separation and advanced spectroscopic techniques.
Q1: An unknown impurity is present at 0.15%. How do I determine its structure?
This requires isolating the impurity and analyzing it with NMR and HRMS. Modern NMR instruments equipped with cryoprobes can provide full structural datasets on as little as 10-30 µg of material.[13]
Workflow for Structural Elucidation
Caption: Workflow for the isolation and structural elucidation of an unknown impurity.
FAQ: What specific NMR experiments are most useful?
A standard set of NMR experiments is used to piece together the molecular structure.[14][15]
-
¹H NMR: Shows the number of different types of protons and their neighboring protons (via splitting). Key for identifying changes to the tert-butyl, ethyl, or pyrazole ring protons.[16]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., which are neighbors).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton.[13]
Regulatory Framework: Understanding ICH Q3A Guidelines
The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[12][17] It establishes thresholds that dictate the level of action required.
Q: What are the ICH Q3A thresholds and what do they mean?
The thresholds are based on the maximum daily dose of the final drug product. For a drug substance with a maximum daily dose of ≤ 2g/day, the following thresholds apply:
| Threshold | Limit | Required Action |
| Reporting | > 0.05% | The impurity must be reported in regulatory filings. Any impurity above this level should be listed in the specification.[12] |
| Identification | > 0.10% | The structure of the impurity must be determined (elucidated).[5][12] |
| Qualification | > 0.15% | The biological safety of the impurity must be established through toxicological data or other means.[2][12] |
Source: ICH Q3A(R2) Guideline[12][17]
It is crucial to develop analytical methods that are sensitive enough to detect and quantify impurities at or below the reporting threshold.
Troubleshooting Logic Diagram
This diagram provides a logical path for investigating an unexpected peak observed during a routine HPLC analysis.
Caption: Decision tree for troubleshooting an unexpected HPLC peak.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. jchps.com [jchps.com]
- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Guide for Researchers: Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate vs. Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a versatile and highly valuable class of heterocyclic compounds. Their prevalence in FDA-approved drugs for a range of conditions, from inflammatory diseases to cancer, underscores their significance as privileged scaffolds in medicinal chemistry.[1][2][3] Within this class, functionalized pyrazole-5-carboxylates serve as critical building blocks for the synthesis of more complex molecular architectures.
This guide provides an in-depth technical comparison of two closely related and synthetically important pyrazole derivatives: ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate and mthis compound . As a senior application scientist, my aim is to equip researchers, scientists, and drug development professionals with the necessary experimental data and field-proven insights to make informed decisions when selecting between these two reagents for their specific research applications.
Physicochemical and Spectral Properties: A Comparative Analysis
| Property | This compound | Mthis compound | Scientific Rationale for Differences |
| Molecular Formula | C₁₀H₁₆N₂O₂ | C₉H₁₄N₂O₂ | The ethyl ester has an additional methylene (-CH₂-) group. |
| Molecular Weight | 196.25 g/mol [4] | 182.22 g/mol | The additional methylene group in the ethyl ester increases its molecular mass. |
| Melting Point | Expected to be slightly lower than the methyl ester | Expected to be slightly higher than the ethyl ester | In homologous series, melting points can be influenced by crystal packing efficiency. Often, but not always, the methyl ester may pack more efficiently, leading to a higher melting point. The parent carboxylic acid, 3-tert-butyl-1H-pyrazole-5-carboxylic acid, has a melting point of 150-156 °C.[5] |
| Boiling Point | Expected to be higher than the methyl ester | Expected to be lower than the ethyl ester | The higher molecular weight and slightly larger size of the ethyl ester lead to stronger van der Waals forces, requiring more energy to transition to the gas phase. |
| Solubility | Generally soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. | Generally soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. | Both esters are expected to have similar solubility profiles in organic solvents. The ethyl ester might show slightly better solubility in less polar solvents due to the increased alkyl character. |
Spectral Data: A Fingerprint for Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for both compounds, based on data from analogous structures.[1][2][6][7]
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound (Predicted δ, ppm) | Mthis compound (Predicted δ, ppm) | Key Differences |
| -C(CH₃)₃ | ~1.35 (s, 9H) | ~1.35 (s, 9H) | The tert-butyl singlet will be nearly identical in both spectra. |
| -OCH₂CH₃ | ~4.40 (q, J = 7.1 Hz, 2H) | - | The quartet is characteristic of the ethyl ester's methylene group. |
| -OCH₂CH₃ | ~1.40 (t, J = 7.1 Hz, 3H) | - | The triplet is characteristic of the ethyl ester's methyl group. |
| -OCH₃ | - | ~3.90 (s, 3H) | A sharp singlet for the methyl ester protons. |
| Pyrazole C4-H | ~6.80 (s, 1H) | ~6.80 (s, 1H) | The chemical shift of the pyrazole ring proton should be very similar in both compounds. |
| Pyrazole N1-H | Broad singlet, variable | Broad singlet, variable | The NH proton is often broad and its chemical shift is concentration and solvent dependent. |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Assignment | This compound (Predicted δ, ppm) | Mthis compound (Predicted δ, ppm) | Key Differences |
| -C(CH₃)₃ | ~32.5 | ~32.5 | The quaternary carbon of the tert-butyl group will be in a similar environment. |
| -C(CH₃)₃ | ~30.5 | ~30.5 | The methyl carbons of the tert-butyl group will also be very similar. |
| -OCH₂CH₃ | ~61.0 | - | Characteristic signal for the methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14.5 | - | Characteristic signal for the methyl carbon of the ethyl ester. |
| -OCH₃ | - | ~52.0 | Characteristic signal for the methyl carbon of the methyl ester. |
| Pyrazole C3 | ~162.0 | ~162.0 | The chemical shift of the C3 carbon, attached to the tert-butyl group, should be nearly identical. |
| Pyrazole C4 | ~108.0 | ~108.0 | The C4 carbon's chemical shift is not expected to be significantly influenced by the ester group. |
| Pyrazole C5 | ~140.0 | ~140.0 | The C5 carbon, attached to the carboxylate, will be in a similar electronic environment in both molecules. |
| C=O (ester) | ~163.0 | ~163.5 | The carbonyl carbon chemical shifts are expected to be very close. |
Synthesis Methodologies: A Practical Guide
The synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylates typically follows a well-established pathway involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. The choice of the 1,3-dicarbonyl precursor is key to introducing the desired substituents on the pyrazole ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of pyrazole carboxylates.[8][9][10]
Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add diethyl oxalate.
-
Cool the mixture in an ice bath and add pinacolone dropwise with stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with dilute acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,4-dimethyl-3-oxopentanoate.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 4,4-dimethyl-3-oxopentanoate in glacial acetic acid.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Experimental Protocol: Synthesis of Mthis compound
The synthesis of the methyl ester can be achieved via two primary routes: by adapting the above protocol using dimethyl oxalate or by transesterification from the ethyl ester. A more direct approach involves the esterification of the parent carboxylic acid.
Step 1: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid
-
Follow the procedure for the synthesis of the ethyl ester (Section 2.1, Step 2).
-
Instead of isolating the ester, hydrolyze the crude product by heating with aqueous sodium hydroxide.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the solid to obtain 3-tert-butyl-1H-pyrazole-5-carboxylic acid.[5]
Step 2: Esterification to Mthis compound
-
Suspend 3-tert-butyl-1H-pyrazole-5-carboxylic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure mthis compound.
Comparative Reactivity and Applications
The choice between an ethyl and a methyl ester in a synthetic sequence or as part of a final active pharmaceutical ingredient (API) is often dictated by considerations of reactivity, metabolic stability, and ease of synthesis or purification.
Reactivity
-
Hydrolysis: In general, methyl esters are more susceptible to both acid and base-catalyzed hydrolysis than their ethyl counterparts. This is due to the less sterically hindered nature of the methyl group, which allows for easier nucleophilic attack at the carbonyl carbon. While no direct comparative kinetic data exists for these specific compounds, this general trend is a reliable guiding principle. For applications requiring a more robust ester, the ethyl variant may be preferable.
-
Amenability to Further Transformations: Both esters can be readily converted to the corresponding carboxylic acid, amide, or other derivatives. The choice between them for this purpose is often one of convenience, with the methyl ester sometimes being favored for its slightly higher reactivity, which can lead to shorter reaction times or milder conditions for transformations.
Applications in Drug Discovery and Development
The 3-tert-butyl-1H-pyrazole-5-carboxylate scaffold is a valuable starting point for the synthesis of a wide array of biologically active molecules.[2][5] The ester group can serve as a handle for further functionalization or as a key pharmacophoric feature in the final compound.
-
Metabolic Stability: In the context of drug development, ethyl esters are generally more metabolically stable towards enzymatic hydrolysis by esterases than methyl esters. This is again attributed to the increased steric bulk of the ethyl group, which can hinder enzyme binding. If the ester is part of the final API, using an ethyl ester might lead to a longer in vivo half-life.
-
Pro-drugs: Both methyl and ethyl esters can be employed as pro-drugs to improve the bioavailability of a parent carboxylic acid drug. The ester masks the polar carboxylic acid group, increasing lipophilicity and facilitating passage through cell membranes. Once absorbed, the ester is cleaved by endogenous esterases to release the active carboxylic acid. The rate of this cleavage can be modulated by the choice of the ester, with the methyl ester generally being cleaved more rapidly.
Conclusion and Recommendations
The selection between this compound and its methyl counterpart is a nuanced decision that should be guided by the specific requirements of the intended application.
-
For synthetic intermediates where the ester will be subsequently hydrolyzed or transformed , the methyl ester may offer a slight advantage due to its higher reactivity, potentially allowing for milder reaction conditions.
-
When the ester is intended to be a stable feature of the final molecule, particularly in a biological context , the ethyl ester is generally the preferred choice due to its greater metabolic stability.
-
In terms of synthesis and purification , both compounds can be prepared via similar, well-established methods. The choice may come down to the availability and cost of the starting materials (diethyl oxalate vs. dimethyl oxalate) or the physical properties of the final compound that may facilitate purification (e.g., a solid vs. an oil).
Ultimately, both molecules are valuable tools in the arsenal of the synthetic and medicinal chemist. This guide provides the foundational knowledge and practical considerations necessary to leverage their respective strengths effectively in your research endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Buy 3-tert-butyl-1H-pyrazole-5-carboxylic acid | 83405-71-4 [smolecule.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of different pyrazole carboxylate esters
An In-Depth Guide to the Comparative Reactivity of Pyrazole Carboxylate Esters for Researchers and Drug Development Professionals
Introduction: The Central Role of Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4][5] From the potent anti-inflammatory drug Celecoxib to antiviral and anticancer agents, the pyrazole ring system offers a versatile framework for drug design.[2][6][7] Pyrazole carboxylate esters, specifically, are pivotal synthetic intermediates, serving as versatile handles for molecular elaboration through reactions like amidation, reduction, and cross-coupling.[8][9][10]
However, not all pyrazole carboxylate esters are created equal. Their reactivity is exquisitely sensitive to a combination of electronic and steric factors. A nuanced understanding of these factors is critical for researchers in drug development, as it dictates reaction efficiency, dictates the choice of protecting groups, and ultimately influences the success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of various pyrazole carboxylate esters, supported by mechanistic principles and actionable experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
Part 1: Fundamental Principles Governing Ester Reactivity
The reactivity of a pyrazole carboxylate ester in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. Any structural feature that withdraws electron density from this carbon will enhance reactivity, while features that donate electron density or sterically hinder the approach of a nucleophile will diminish it.
Electronic Effects: A Tale of Two Nitrogens and Substituent Influence
The pyrazole ring itself exerts a complex electronic influence. It is an aromatic heterocycle with two adjacent nitrogen atoms: a pyridinic nitrogen (N2) which is sp²-hybridized and basic, and a pyrrolic nitrogen (N1) which is also sp²-hybridized but whose lone pair participates in the aromatic sextet.[4][11]
-
Position of the Ester Group: The location of the carboxylate ester on the pyrazole ring is the most critical determinant of its electronic character.
-
C3- and C5-Carboxylate Esters: These positions are adjacent to the electron-donating N1 and electron-withdrawing N2 atoms. The net effect is that the C3 and C5 positions are relatively electron-deficient.[12] Consequently, esters at these positions exhibit higher reactivity towards nucleophiles compared to their C4 counterparts.
-
C4-Carboxylate Esters: The C4 position is most susceptible to electrophilic attack, indicating it has the highest electron density in the ring.[6][12] An ester at this position experiences a greater electron-donating effect from the ring system, which deactivates the carbonyl group towards nucleophilic attack, making it the least reactive of the three positional isomers.
-
-
Substituents on the Pyrazole Ring:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -CN, halides) on the pyrazole ring will significantly increase the reactivity of the ester. These groups pull electron density away from the ring and, by extension, from the carbonyl carbon, making it more electrophilic. For instance, an ethyl 5-nitro-1H-pyrazole-3-carboxylate is expected to be substantially more reactive than its non-nitrated analog.[8]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃, -NH₂) decrease reactivity by pushing electron density into the ring, which reduces the electrophilicity of the carbonyl carbon.
-
Steric Effects: The Impact of Bulk
-
The Ester Alkyl Group: The size of the alcohol-derived portion of the ester plays a predictable role. Reactivity generally follows the order: methyl > ethyl > isopropyl > tert-butyl . The bulky tert-butyl group, for example, creates significant steric hindrance around the carbonyl carbon, impeding the approach of a nucleophile.[13]
-
Adjacent Ring Substituents: Bulky substituents at positions adjacent to the ester group can also sterically shield the carbonyl carbon, slowing down the reaction rate. For example, a C5-ester with a large substituent at C4 will be less reactive than an unsubstituted counterpart.
The interplay of these factors is summarized in the diagram below.
Caption: Factors influencing pyrazole carboxylate ester reactivity.
Part 2: Reactivity in Key Synthetic Transformations
The theoretical principles outlined above manifest in common laboratory reactions.
-
Saponification (Base-Catalyzed Hydrolysis): This is a classic method for converting esters to carboxylic acids.[14] The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate of saponification is a direct measure of the ester's reactivity. Therefore, a C3-ester with an EWG will hydrolyze much faster than a C4-ester with an EDG. This reaction is irreversible because the final step is an acid-base reaction where the generated carboxylic acid is deprotonated by the strong base to form a carboxylate salt.[14]
-
Amidation: The direct conversion of esters to amides by reaction with an amine is fundamental in the synthesis of pharmaceuticals.[15][16] This reaction is typically slower than saponification because amines are generally weaker nucleophiles than hydroxide ions. The reactivity trends, however, are identical. Highly reactive esters (e.g., methyl esters at C3/C5 with EWGs) may react with amines at elevated temperatures, while less reactive esters (e.g., tert-butyl esters at C4) may require catalytic activation or conversion to a more reactive intermediate like an acid chloride.[17]
-
Suzuki-Miyaura Cross-Coupling: In these ubiquitous C-C bond-forming reactions, a halo-pyrazole (e.g., 4-bromopyrazole) is coupled with a boronic acid.[18][19] While the ester group itself does not participate directly, its electronic influence is critical. An electron-withdrawing ester group can facilitate the initial oxidative addition step of the palladium catalyst, potentially improving reaction rates.[20][21] Conversely, the basic conditions often used can lead to premature hydrolysis of the ester if it is particularly labile.[18]
Part 3: Experimental Protocols for Reactivity Comparison
To provide a tangible framework for assessing reactivity, the following detailed protocols are provided. These methods are designed to be self-validating and provide clear, quantifiable results.
Protocol 1: Comparative Saponification Rate by Titration
This experiment quantitatively compares the hydrolysis rates of two different pyrazole carboxylate esters.
Objective: To determine the relative saponification rate constants for Ethyl 1H-pyrazole-3-carboxylate (Ester A) and Ethyl 1H-pyrazole-4-carboxylate (Ester B).
Materials:
-
Ester A and Ester B
-
Ethanol (95%)
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator
-
Ice bath, constant temperature water bath (e.g., 25°C)
-
Stopwatches, burettes, pipettes, conical flasks
Procedure:
-
Preparation: In two separate 250 mL flasks, prepare a 0.05 M solution of each ester in ethanol. For example, dissolve the appropriate mass of Ester A in 100 mL of ethanol, and do the same for Ester B.
-
Reaction Initiation: Place both ester solutions and the 0.1 M NaOH solution in the constant temperature water bath and allow them to equilibrate for 15 minutes.
-
To start the reaction, simultaneously add 100 mL of the pre-warmed 0.1 M NaOH to each ester solution. Start the stopwatches immediately. The initial concentration of both ester and NaOH in the reaction mixture is now 0.05 M.
-
Aliquot Quenching: At timed intervals (e.g., t = 5, 10, 20, 30, 60 minutes), withdraw a 10 mL aliquot from each reaction mixture using a pipette.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of the standardized 0.1 M HCl, placed in an ice bath. The acid neutralizes the remaining NaOH, stopping the saponification.
-
Back Titration: Add 2-3 drops of phenolphthalein to the quenched aliquot and titrate the excess HCl with the standardized 0.1 M NaOH until a faint pink endpoint is reached.
-
Data Analysis: Calculate the concentration of unreacted NaOH at each time point. Plot 1/[NaOH] versus time. For a second-order reaction, this plot should be linear, and the slope will be the rate constant, k. A steeper slope indicates a faster reaction and thus a more reactive ester.
Causality Check: Quenching the reaction with a known amount of acid in an ice bath is critical. It instantly stops the reaction by neutralizing the hydroxide nucleophile and slowing down kinetics, ensuring that the measured concentration reflects the precise time point of the aliquot.
Caption: Workflow for the comparative saponification experiment.
Protocol 2: Competitive Amidation Assessed by HPLC
This protocol uses a competitive reaction format to provide a direct head-to-head comparison of reactivity.
Objective: To determine the relative reactivity of a methyl ester vs. a tert-butyl ester towards amidation.
Materials:
-
Methyl 1-phenyl-1H-pyrazole-3-carboxylate (Ester A)
-
tert-Butyl 1-phenyl-1H-pyrazole-3-carboxylate (Ester B)
-
Benzylamine (Nucleophile)
-
Anhydrous Toluene (Solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.
-
Standards for both starting esters and both expected amide products.
Procedure:
-
Standard Curve Generation: Prepare standard solutions of known concentrations for both starting esters and their corresponding N-benzyl amides. Inject these into the HPLC to determine their retention times and generate calibration curves (Peak Area vs. Concentration).
-
Competitive Reaction Setup: In a vial, dissolve equimolar amounts (e.g., 0.1 mmol) of Ester A and Ester B in 2 mL of anhydrous toluene.
-
Add a sub-stoichiometric amount of benzylamine (e.g., 0.5 equivalents, 0.05 mmol). Using a limiting amount of the nucleophile ensures that the esters must compete for it, and the product ratio will directly reflect their relative reactivity.
-
Reaction and Monitoring: Seal the vial and heat the reaction at a set temperature (e.g., 80°C). At various time points (e.g., 1, 4, 8, 24 hours), take a small aliquot (e.g., 10 µL), dilute it with mobile phase, and inject it into the HPLC.
-
Data Analysis: Using the HPLC data and the calibration curves, quantify the concentration of both amide products (Amide A and Amide B) at each time point. The ratio of [Amide A] / [Amide B] directly reflects the relative reactivity of the corresponding esters. A ratio > 1 indicates Ester A is more reactive.
Trustworthiness: The use of an internal standard in the HPLC analysis can further enhance the accuracy of this experiment by correcting for any variations in injection volume. Running the reaction under anhydrous conditions is essential to prevent competitive hydrolysis of the esters.
Part 4: Summarized Reactivity Data
The following table summarizes the expected qualitative reactivity trends for various pyrazole carboxylate esters based on the principles discussed. These are predictive and should be confirmed experimentally using the protocols above.
| Pyrazole Carboxylate Ester | Reaction | Expected Relative Rate | Primary Governing Factor(s) |
| Methyl 5-nitro-1H-pyrazole-3-carboxylate | Saponification | Very Fast | Electronic (EWG + C3 position) |
| Ethyl 1H-pyrazole-3-carboxylate | Saponification | Fast | Electronic (C3 position) |
| Ethyl 1H-pyrazole-5-carboxylate | Saponification | Fast | Electronic (C5 position) |
| Ethyl 1H-pyrazole-4-carboxylate | Saponification | Slow | Electronic (C4 is electron-rich) |
| tert-Butyl 1H-pyrazole-3-carboxylate | Saponification | Very Slow | Steric (Bulky t-Bu group) |
| Methyl 1H-pyrazole-3-carboxylate | Amidation | Moderate | Electronic (C3) / Steric (Methyl) |
| tert-Butyl 1H-pyrazole-4-carboxylate | Amidation | Extremely Slow | Electronic (C4) + Steric (t-Bu) |
Conclusion
The reactivity of pyrazole carboxylate esters is a predictable function of electronic and steric effects. The position of the ester on the heterocyclic ring is the dominant electronic factor, with esters at the C3 and C5 positions being significantly more reactive than those at the electron-rich C4 position. This intrinsic reactivity can be further modulated by the presence of electron-withdrawing or -donating substituents on the ring and by the steric bulk of the ester's alkyl group. For the medicinal or materials chemist, a thorough grasp of these principles is not merely academic; it is a practical tool that enables more efficient route design, troubleshooting of problematic reactions, and the strategic synthesis of novel, high-value molecules. The experimental protocols provided herein offer a robust framework for quantifying these differences and building a deeper, data-driven understanding of these critical synthetic intermediates.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Nucleus
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their remarkable versatility and privileged structural nature allow for extensive functionalization, enabling the precise modulation of physicochemical properties and biological activities.[1] This has led to their incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib® and the erectile dysfunction treatment Viagra®.[3][4] Consequently, the development of efficient and diverse synthetic routes to substituted pyrazoles remains a highly active area of research.[3][4]
This comprehensive guide provides an in-depth, comparative analysis of the most prominent and impactful synthetic methodologies for constructing the pyrazole core. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of protocols. It delves into the mechanistic underpinnings of each method, offers critical evaluation of their respective strengths and limitations, and provides detailed, field-tested experimental procedures. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.
Core Synthetic Strategies: A Mechanistic and Practical Overview
The construction of the pyrazole ring can be achieved through several strategic disconnections, each giving rise to a family of synthetic methods. The most fundamental and widely practiced of these are:
-
Condensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr and Paal-Knorr Syntheses)
-
Synthesis from α,β-Unsaturated Carbonyl Compounds
-
1,3-Dipolar Cycloaddition Reactions
-
Multicomponent Reactions (MCRs)
-
Modern and Green Synthetic Approaches
The following sections will dissect each of these strategies, providing a detailed examination of their mechanisms, scope, and practical application, supported by experimental data and protocols.
The Knorr and Paal-Knorr Syntheses: The Classical Workhorses
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the most traditional and arguably the most common method for pyrazole synthesis, a testament to its reliability and broad applicability.[4][5][6] This reaction, first reported by Ludwig Knorr in 1883, is a robust and high-yielding process due to the formation of the stable aromatic pyrazole ring.[5][7][8]
Mechanism and Regioselectivity
The mechanism involves the initial condensation of one of the carbonyl groups with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, affords the pyrazole product.[7][9]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[4][5][10] The outcome is often influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants.
Experimental Protocol: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol provides a classic example of a Knorr-type reaction to form a pyrazolone, a common structural motif in pharmaceuticals.[8]
Reactants:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
Reaction Setup: Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.[1][8]
-
Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the vial.[1][8]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[1][8]
-
Monitoring: After 1 hour, monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1][8]
-
Work-up: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]
-
Isolation: Allow the mixture to cool to room temperature to induce precipitation. If necessary, scratch the inside of the vial with a glass rod to initiate crystallization.[1]
-
Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.[1]
Synthesis from α,β-Unsaturated Carbonyl Compounds
This versatile approach utilizes the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[4][11] The reaction typically proceeds through a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.[4][10] This method offers a distinct advantage in controlling regioselectivity compared to the Knorr synthesis, as the initial Michael addition of the hydrazine dictates the substitution pattern.
Mechanism and Key Considerations
The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration to form a pyrazoline. The final step is the oxidation of the pyrazoline to the aromatic pyrazole, which can sometimes occur in situ, especially in the presence of an oxidant or upon exposure to air.[4][10]
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole from a Chalcone
This protocol illustrates the synthesis of a pyrazole from a chalcone derivative, a common class of α,β-unsaturated ketones.
Reactants:
-
Chalcone derivative (1 mmol)
-
Arylhydrazine (1.2 mmol)
-
Acetic acid (5 mL)
Procedure:
-
Reactant Mixture: In a suitable reaction vessel, combine the chalcone and the desired arylhydrazine.[1]
-
Solvent: Add acetic acid as the solvent.[1]
-
Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation. For microwave-assisted synthesis, seal the vessel and irradiate at 360 W and 120°C for 7-10 minutes.[1]
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.[1]
-
Isolation: Collect the precipitated solid by filtration.[1]
-
Purification: Wash the solid with water and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[1]
1,3-Dipolar Cycloaddition: A Powerful and Regioselective Approach
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and highly regioselective method for constructing the pyrazole ring.[5][12] Common 1,3-dipoles used for pyrazole synthesis include diazo compounds and nitrile imines, while alkynes and alkenes serve as the dipolarophiles.[1][13]
Mechanism and Advantages
This concerted or stepwise cycloaddition directly forms the five-membered ring. A significant advantage of this method is the high degree of regiocontrol that can be achieved by carefully selecting the substituents on both the dipole and the dipolarophile.[12] The in-situ generation of unstable diazo compounds from precursors like N-tosylhydrazones has made this method more practical and safer.[12][14]
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via in situ Diazo Generation
This protocol outlines a modern approach where the diazo compound is generated in situ from an aldehyde and reacted with a terminal alkyne.[12]
Reactants:
-
Substituted aromatic aldehyde (1 mmol)
-
Tosylhydrazine (1.1 mmol)
-
Terminal alkyne (1.5 mmol)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Hydrazone Formation: In a reaction flask, dissolve the aldehyde and tosylhydrazine in the solvent. Stir at room temperature for 1-2 hours to form the N-tosylhydrazone.
-
Cycloaddition: Add the terminal alkyne and the base to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.
Multicomponent Reactions (MCRs): Efficiency and Atom Economy
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a powerful strategy for the synthesis of complex molecules like substituted pyrazoles.[1][3][4] MCRs are highly valued for their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.[3][4]
Common MCR Strategies for Pyrazoles
Several MCRs have been developed for pyrazole synthesis. A common example involves the reaction of an aldehyde, a β-ketoester or malononitrile, and a hydrazine.[3] These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps.
Modern and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for pyrazole synthesis.[15][16][17][18] These "green" approaches focus on the use of non-hazardous reagents, green solvents (such as water), renewable energy sources like microwave irradiation, and recyclable catalysts.[15][16][17][18]
Key Green Strategies Include:
-
Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][19]
-
Aqueous Synthesis: Using water as a solvent is a key aspect of green chemistry, and several methods for pyrazole synthesis in aqueous media have been reported.[15]
-
Catalytic Syntheses: The use of various catalysts, including metal-based, organocatalysts, and nanocatalysts, can improve reaction efficiency and selectivity under milder conditions.[5][15][20] For instance, copper-catalyzed domino reactions and palladium-catalyzed four-component couplings have been successfully employed.[20]
Comparative Summary of Synthesis Methods
| Method | Key Reactants | Advantages | Disadvantages | Typical Yields |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Widely applicable, reliable, high yields | Potential for regioisomeric mixtures | 70-95% |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Good regiocontrol, versatile | Requires an oxidation step, pyrazoline intermediate | 60-90% |
| 1,3-Dipolar Cycloaddition | Diazo compound/Nitrile imine, Alkyne/Alkene | Excellent regioselectivity, mild conditions | Diazo compounds can be hazardous (in-situ generation is preferred) | 75-95% |
| Multicomponent Reactions | 3+ components (e.g., Aldehyde, β-Ketoester, Hydrazine) | High atom economy, operational simplicity, diversity-oriented | Optimization can be complex | 65-90% |
| Microwave-Assisted Synthesis | Various | Rapid reaction times, improved yields, cleaner reactions | Requires specialized equipment | Often higher than conventional methods |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate synthetic method for a particular substituted pyrazole depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of regioselectivity and stereoselectivity.
-
For straightforward, large-scale syntheses of simple pyrazoles, the Knorr synthesis remains an excellent choice due to its robustness and high yields.
-
When precise control over the substitution pattern is crucial, the synthesis from α,β-unsaturated carbonyls or 1,3-dipolar cycloaddition methods are often superior.
-
For the rapid generation of a library of diverse pyrazole analogues, multicomponent reactions offer unparalleled efficiency.
-
Finally, the adoption of modern and green synthetic approaches , particularly microwave-assisted synthesis, should be considered to improve reaction efficiency and reduce environmental impact.
This guide has provided a comparative overview of the key synthetic strategies for substituted pyrazoles, grounded in mechanistic understanding and practical application. By leveraging this information, researchers can more effectively navigate the rich and diverse chemistry of pyrazole synthesis to advance their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and safe research. Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block, is no exception. Its utility in constructing more complex bioactive molecules necessitates a stringent assessment of its purity profile. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays.[1]
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Synthetic Landscape: Anticipating Potential Impurities
The most common route to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] For this compound, this typically involves the reaction of a β-ketoester with hydrazine.
A critical challenge in this synthesis, especially when using substituted hydrazines or unsymmetrical dicarbonyls, is the potential formation of regioisomers.[2] Incomplete cyclization can also leave pyrazoline intermediates as byproducts.[2] Therefore, a comprehensive purity analysis must not only quantify the main compound but also be capable of detecting and identifying these closely related structures, as well as unreacted starting materials and solvent residues.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on orthogonal methods—different techniques that measure different physicochemical properties. This multi-pronged approach ensures that the purity value is accurate and not an artifact of a single analytical method.
Caption: Workflow for purity assessment of synthesized compounds.
Comparison of Core Analytical Techniques
The choice of analytical technique depends on the specific question being asked—are you performing a quick check of reaction completion, or do you need a precise, quantitative purity value for a final product?
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| Melting Point | Measures the temperature range over which a solid transitions to a liquid. | Rapid, preliminary purity assessment. | Inexpensive, fast, and a sensitive indicator of impurities which cause depression and broadening of the melting range.[3][4] | Not quantitative; insensitive to amorphous impurities or impurities that form a eutectic mixture.[5] |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural elucidation and purity estimation against a standard.[6] | Provides detailed structural information, can detect and identify impurities, and can be made quantitative (qNMR).[6] | Lower sensitivity compared to HPLC, requires a relatively pure sample for clear spectra, higher equipment cost.[7] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation and identification of impurities.[6] | Extremely sensitive, provides exact molecular weight, and fragmentation patterns aid in structural identification.[6][8] | Isomer differentiation can be difficult, not inherently quantitative without extensive calibration. |
| HPLC / UPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[8] | High-resolution separation and precise quantification of the main compound and impurities. | Highly sensitive and quantitative, excellent for separating regioisomers and other closely related impurities.[8][9] | Requires method development, higher operational cost, does not provide structural information on its own. |
In-Depth Analysis & Experimental Protocols
Melting Point Analysis: The Classic Purity Indicator
Expertise & Causality: The crystalline lattice of a pure compound is held together by uniform intermolecular forces, requiring a specific amount of energy (and thus a specific temperature) to break. Impurities disrupt this lattice, weakening the forces and requiring less energy to melt, which results in a lower and broader melting point range.[4][10] This phenomenon, known as melting point depression, makes it a powerful, albeit qualitative, tool.[4] A sharp melting point range (typically < 1 °C) is a strong indicator of high purity.[4][11]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry. Grind a small amount into a fine powder.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[4][5]
-
Measurement: Place the capillary in the melting point apparatus.
-
Rapid Scan (Optional): Heat rapidly to get a rough estimate of the melting point. Let the apparatus cool to about 15-20 °C below this estimate.
-
Accurate Measurement: Begin heating at a slow, controlled rate (1-2 °C per minute) to ensure thermal equilibrium.
-
Record the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Nuclear Magnetic Resonance (NMR): The Structural Fingerprint
Expertise & Causality: NMR is arguably the most powerful tool for confirming the identity of the target molecule.[6][12] For this compound, ¹H NMR should show distinct signals for the tert-butyl protons (a singlet), the ethyl ester protons (a quartet and a triplet), the pyrazole ring proton (a singlet), and the N-H proton (often a broad singlet). The chemical shifts and coupling patterns are unique fingerprints of the molecule. Purity can be assessed by comparing the integration of the product's signals to those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard is added to provide a highly accurate purity value.
Typical ¹H NMR Signals (Illustrative)
| Proton Group | Expected Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| tert-Butyl (C(CH₃)₃) | Singlet | 1.3 - 1.5 | 9H |
| Ester Methylene (-OCH₂CH₃) | Quartet | 4.3 - 4.5 | 2H |
| Ester Methyl (-OCH₂CH₃) | Triplet | 1.3 - 1.4 | 3H |
| Pyrazole C4-H | Singlet | 6.5 - 6.8 | 1H |
| Pyrazole N-H | Broad Singlet | 12.0 - 13.0 | 1H |
Note: Actual chemical shifts can vary based on the solvent and concentration.
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the dried sample into a clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure the sample dissolves completely.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum. Process the data by applying Fourier transform, phasing, and baseline correction.
-
Integration: Integrate all distinct signals. The presence of unexpected signals indicates impurities. The ratio of the impurity signal integration to the product signal integration gives a semi-quantitative estimate of purity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Expertise & Causality: HPLC offers unparalleled resolution for separating the target compound from structurally similar impurities like regioisomers.[8][9] For a molecule like this compound, a reversed-phase (RP-HPLC) method is typically the first choice. A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).[13][14] The target compound and its impurities will elute at different times based on their relative hydrophobicity, allowing for precise quantification based on the area of each peak detected by a UV detector.
Caption: Decision tree for selecting an appropriate purity analysis method.
Experimental Protocol: Generic RP-HPLC Method
-
Sample Preparation: Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 10 mL of mobile phase or a compatible solvent (e.g., acetonitrile). Further dilute as needed to be within the detector's linear range (e.g., to 0.1 mg/mL).
-
Chromatographic Conditions (Starting Point):
-
Analysis: Inject the sample and run the chromatogram.
-
Data Processing: Integrate the peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Method Validation: A robust HPLC method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure the results are trustworthy.
Conclusion
Assessing the purity of synthesized this compound is a critical step that demands a rigorous, multi-faceted analytical approach. While rapid methods like melting point analysis provide valuable initial feedback, they must be complemented by high-resolution techniques. Spectroscopic methods like NMR and MS are indispensable for confirming the structural identity of the product and identifying unknown impurities.[15][16] For the ultimate in quantitative purity assessment, a well-developed and validated HPLC method is the industry standard. By judiciously combining these techniques, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and successful outcomes in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. westlab.com [westlab.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ajol.info [ajol.info]
- 10. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ijcpa.in [ijcpa.in]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. Their diverse biological activities, ranging from anti-inflammatory to anticancer, are intrinsically linked to their molecular structure. The precise characterization of these compounds is therefore not merely a routine analytical task, but a cornerstone of rational drug design and development. This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate and its derivatives, offering a comparative analysis grounded in experimental data and established scientific principles.
The Central Role of Spectroscopy in Pyrazole Chemistry
The journey from a synthesized pyrazole derivative to a potential drug candidate is paved with rigorous analytical checkpoints. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are the analytical workhorses that provide an unambiguous structural fingerprint of these molecules. Understanding the nuances of their application to the pyrazole core is essential for confirming synthetic success, identifying impurities, and establishing structure-activity relationships (SAR).
This guide will dissect the characteristic spectroscopic features of the this compound scaffold. We will explore how the interplay of the pyrazole ring, the bulky tert-butyl group, and the ethyl carboxylate moiety gives rise to a unique spectral signature. Furthermore, we will examine how derivatization at various positions on the pyrazole ring modulates these spectroscopic properties, providing a predictive framework for the analysis of novel analogues.
Deciphering the Code: A Multi-Technique Approach
A comprehensive structural elucidation relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a confident assignment.
Workflow for Spectroscopic Analysis of a Novel Pyrazole Derivative
Figure 1: A generalized workflow for the synthesis, purification, and comprehensive spectroscopic analysis of a novel pyrazole derivative.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most informative technique for the initial structural assessment of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Features for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH (pyrazole) | 12.0 - 13.5 | Broad Singlet (br s) | 1H | The acidic proton on the nitrogen of the pyrazole ring is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| CH (pyrazole, C4-H) | ~6.5 | Singlet (s) | 1H | The lone proton on the pyrazole ring is a singlet as it has no adjacent protons to couple with. |
| CH₂ (ethyl ester) | ~4.3 | Quartet (q) | 2H | The methylene protons of the ethyl group are coupled to the three protons of the adjacent methyl group, resulting in a quartet. |
| C(CH₃)₃ (tert-butyl) | ~1.3 | Singlet (s) | 9H | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. |
| CH₃ (ethyl ester) | ~1.3 | Triplet (t) | 3H | The methyl protons of the ethyl group are coupled to the two protons of the adjacent methylene group, resulting in a triplet. |
Comparative Analysis with Derivatives:
The substitution pattern on the pyrazole ring significantly influences the ¹H NMR spectrum. For instance, N-alkylation would lead to the disappearance of the broad NH singlet and the appearance of a new signal corresponding to the N-alkyl group.[1] A substituent at the C4 position would result in the absence of the singlet around δ 6.5 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton.
-
Instrument Setup: The spectrum is typically recorded on a 300 or 400 MHz NMR spectrometer.[2] Standard acquisition parameters are generally sufficient.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at δ 0.00 ppm).
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 160 - 165 | The carbonyl carbon of the ester group is typically found in this downfield region. |
| C3 (pyrazole) | ~160 | The carbon atom bearing the tert-butyl group is significantly deshielded. |
| C5 (pyrazole) | ~140 | The carbon atom attached to the ester group. |
| C4 (pyrazole) | ~105 | The CH carbon of the pyrazole ring. |
| CH₂ (ethyl ester) | ~60 | The methylene carbon of the ethyl group. |
| C(CH₃)₃ (tert-butyl, quaternary) | ~32 | The quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (tert-butyl, methyls) | ~30 | The methyl carbons of the tert-butyl group. |
| CH₃ (ethyl ester) | ~14 | The methyl carbon of the ethyl group. |
Comparative Analysis with Derivatives:
The chemical shifts of the pyrazole ring carbons are sensitive to the electronic nature of the substituents. Electron-withdrawing groups will generally shift the signals of the attached and adjacent carbons downfield, while electron-donating groups will cause an upfield shift. Studies on various substituted pyrazoles have demonstrated these predictable trends.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrum is recorded on the same NMR spectrometer as the ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.
-
Data Acquisition: A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3400 | N-H stretch (pyrazole) | Medium, Broad |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong |
| ~1720 | C=O stretch (ester) | Strong |
| ~1600 | C=N stretch (pyrazole ring) | Medium |
| ~1550 | C=C stretch (pyrazole ring) | Medium |
| 1200 - 1000 | C-O stretch (ester) | Strong |
Comparative Analysis with Derivatives:
The position of the C=O stretching frequency can be influenced by substituents on the pyrazole ring. For instance, the introduction of an N-acyl group would result in a characteristic amide C=O stretch.[4] The N-H stretching band would be absent in N-substituted derivatives.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometric Data for this compound:
-
Molecular Ion (M⁺): m/z = 196.12 (for C₁₀H₁₆N₂O₂)
-
Predicted Adducts: [M+H]⁺ at m/z 197.13, [M+Na]⁺ at m/z 219.11.[5]
Fragmentation Pattern:
The fragmentation of pyrazole derivatives is often characterized by cleavage of the substituents and fragmentation of the pyrazole ring itself. For this compound, key fragment ions could arise from:
-
Loss of the ethyl group (-CH₂CH₃) from the ester.
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of a methyl group (-CH₃) from the tert-butyl group.
-
Cleavage of the tert-butyl group.
Fragmentation Pathway of this compound
Figure 2: A simplified representation of potential fragmentation pathways for the molecular ion of this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer to ensure mass accuracy. Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to detect the molecular ion and its adducts. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
Conclusion: A Unified Approach to Structural Certainty
The spectroscopic analysis of this compound and its derivatives is a multi-faceted process that requires a synergistic approach. While each technique provides valuable information, it is the collective interpretation of ¹H NMR, ¹³C NMR, IR, and MS data that leads to an unambiguous structural assignment. This guide has provided a framework for understanding the characteristic spectroscopic features of this important class of compounds, offering both predictive insights and practical experimental guidance. As the quest for novel and more effective pyrazole-based therapeutics continues, a solid foundation in these analytical techniques will remain an indispensable asset for researchers in the field.
References
A Researcher's Guide to the In Vitro Evaluation of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide focuses on a specific, promising scaffold: ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. The strategic placement of the bulky tert-butyl group and the reactive carboxylate ester function makes this molecule a versatile starting point for the synthesis of novel derivatives with potentially enhanced therapeutic profiles.
This document provides a comprehensive overview of the essential in vitro testing pipeline for novel derivatives of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the core assays for evaluating anticancer, anti-inflammatory, and antimicrobial efficacy, complete with detailed methodologies, comparative data interpretation, and workflow visualizations.
The Synthetic Gateway: Derivatization of the Pyrazole Scaffold
The journey from a lead scaffold to a drug candidate begins with chemical synthesis. The this compound core can be readily modified at several positions. A common and effective strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of amide derivatives. This approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical and pharmacological properties.
A general synthetic pathway is illustrated below:
References
- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Efficacy-of-Pyrazole-Based-Inhibitors
<_ _>
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered heterocyclic compound that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of forming key interactions with a wide range of biological targets.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities and have been successfully developed into drugs targeting enzymes crucial in inflammation, cancer, and immunology.[2]
This guide provides a comparative analysis of the efficacy of prominent pyrazole-based inhibitors against three distinct and therapeutically significant enzyme classes: Cyclooxygenase-2 (COX-2), Janus Kinases (JAKs), and Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for assessing their inhibitory potential.
I. Targeting Inflammation: Pyrazole-Based COX-2 Selective Inhibitors
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, while COX-2 is typically induced at sites of inflammation. The strategic advantage of selective COX-2 inhibitors lies in their ability to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4]
Featured Inhibitor: Celecoxib
Celecoxib is a well-established pyrazole-based NSAID that exhibits approximately 30-fold greater selectivity for inhibiting COX-2 over COX-1.[5] Its chemical structure fits into the larger, more flexible active site of the COX-2 enzyme, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[3][5][6]
Signaling Pathway: Prostaglandin Synthesis
The inhibition of COX-2 by celecoxib directly impacts the prostaglandin synthesis pathway, a critical cascade in the inflammatory response.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Celecoxib.
Comparative Efficacy Data
The efficacy of COX inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Pyrazole-based | COX-2 Selective | ~15 µM | ~0.04 µM | ~375 |
| Ibuprofen | Non-selective | COX-1/COX-2 | ~13 µM | ~35 µM | ~0.37 |
| Rofecoxib | Non-pyrazole | COX-2 Selective | >50 µM | ~0.018 µM | >2777 |
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[5]
This table clearly illustrates the selective advantage of celecoxib over a traditional non-selective NSAID like ibuprofen. While rofecoxib shows higher in-vitro selectivity, it was withdrawn from the market due to cardiovascular safety concerns, highlighting that selectivity is just one aspect of a drug's overall profile.[4]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol provides a framework for determining the IC50 of a test compound against purified COX-2 enzyme.
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in DMSO.
-
COX-2 Enzyme: Use purified, recombinant enzyme.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
Test Inhibitor (e.g., Celecoxib): Prepare a serial dilution in DMSO.
-
Colorimetric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure:
-
Add 150 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of Heme cofactor to each well.
-
Add 10 µL of the test inhibitor dilutions (or DMSO for control wells).
-
Add 10 µL of the COX-2 enzyme solution.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate and 10 µL of the TMPD colorimetric probe.
-
Immediately measure the absorbance at 590 nm over time using a plate reader. The rate of color change is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data, setting the velocity of the DMSO control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
II. Targeting Autoimmunity & Cancer: Pyrazole-Based JAK Inhibitors
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[8] They are essential for processes like immunity, cell division, and hematopoiesis.[9][10] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune diseases and cancers.[11][12]
Featured Inhibitor: Ruxolitinib
Ruxolitinib is a potent, ATP-competitive pyrazole-based inhibitor of JAK1 and JAK2.[8][13][14] By blocking the activity of these kinases, ruxolitinib disrupts the downstream signaling cascade, leading to reduced inflammation and cell proliferation.[8][13][15]
Signaling Pathway: JAK-STAT
Ruxolitinib's mechanism of action is centered on the direct inhibition of JAKs, which are critical for initiating the JAK-STAT signaling cascade.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Comparative Efficacy Data
The efficacy of JAK inhibitors is often compared based on their IC50 values against the different JAK family members to understand their selectivity profile.
| Inhibitor | Type | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | IC50 (TYK2) |
| Ruxolitinib | Pyrazole-based | ~3.3 nM | ~2.8 nM | ~428 nM | ~19 nM |
| Tofacitinib | Non-pyrazole | ~1 nM | ~20 nM | ~5 nM | ~344 nM |
| Fedratinib | Non-pyrazole | ~35 nM | ~3 nM | >10,000 nM | >10,000 nM |
Note: IC50 values are approximate and sourced from publicly available kinase profiling data.[8][16]
Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2.[8] This dual activity is key to its efficacy in myeloproliferative neoplasms, which are often driven by hyperactive JAK2 signaling.[13] In contrast, other inhibitors may show different selectivity profiles, which can be advantageous for targeting specific cytokine pathways.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a JAK kinase.[17] It is a robust, high-throughput method for determining inhibitor potency.
-
Principle: The assay measures the displacement of a fluorescent "tracer" from the ATP-binding pocket of the kinase by a test compound. When the tracer is bound, energy transfer occurs from a Europium-labeled antibody (bound to the kinase) to the tracer, producing a high FRET signal. An inhibitor competes with the tracer, disrupting FRET.
-
Workflow Diagram:
Caption: Principle of a TR-FRET Kinase Binding Assay.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., Ruxolitinib) in kinase buffer.
-
In a 384-well plate, combine the kinase, the Eu-labeled anti-tag antibody, and the test inhibitor dilutions.
-
Incubate for 60 minutes at room temperature.
-
Add the fluorescent tracer to all wells.
-
Incubate for another 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665nm/615nm).
-
Plot the emission ratio against the logarithm of inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
III. Targeting Immuno-Oncology: Pyrazole-Based IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the breakdown of the essential amino acid tryptophan along the kynurenine pathway.[18][19][20] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[21][22] This combination suppresses the activity of effector T cells and promotes an immunosuppressive environment, allowing tumors to evade immune destruction.[19][22]
Featured Inhibitor: Epacadostat
Epacadostat is a potent and selective pyrazole-based inhibitor of the IDO1 enzyme.[22][23] It was developed as an immunotherapeutic agent with the goal of restoring anti-tumor immunity by preventing tryptophan catabolism.[19]
Signaling Pathway: Kynurenine Pathway
Epacadostat directly targets IDO1 to block the degradation of tryptophan, a key mechanism of tumor immune evasion.
Caption: Epacadostat inhibits the IDO1-mediated Kynurenine Pathway.
Comparative Efficacy Data
The efficacy of IDO1 inhibitors is determined by their IC50 values in both biochemical and cell-based assays. Selectivity against the related TDO2 enzyme is also a critical parameter.
| Inhibitor | Type | IDO1 IC50 (Enzyme) | IDO1 IC50 (Cell-based) | TDO2 IC50 (Enzyme) |
| Epacadostat | Pyrazole-based | ~70 nM | ~19 nM | >100 µM |
| Indoximod | Tryptophan mimetic | Weak/No direct inhibition | Modulates pathway | Weak/No direct inhibition |
| BMS-986205 | Non-pyrazole | ~1.1 nM | ~25 nM | >35 µM |
Note: IC50 values are approximate and compiled from various scientific publications.[22][23]
Epacadostat shows potent enzymatic and cellular inhibition of IDO1 with high selectivity over TDO2.[22] This is a key feature, as inhibiting IDO1 without affecting TDO2 allows for a more targeted therapeutic approach. It is important to note that while Epacadostat showed promise in early trials, it failed to meet its primary endpoint in a Phase III study, highlighting the complexity of translating potent in-vitro efficacy into clinical success.[19][21] Subsequent research suggests tumors may develop resistance by upregulating alternative metabolic pathways.[24]
Experimental Protocol: Cell-Based IDO1 Activity Assay (Kynurenine Detection)
This protocol measures the ability of an inhibitor to block IDO1 activity in cultured cells, which provides a more physiologically relevant assessment of efficacy than a simple enzyme assay.
-
Cell Culture:
-
Use a human cell line that expresses IDO1 upon stimulation, such as HeLa or SKOV-3 ovarian cancer cells.[21]
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
-
IDO1 Induction and Inhibition:
-
Treat cells with Interferon-gamma (IFN-γ) for 24-48 hours to induce IDO1 expression.
-
Remove the IFN-γ containing media.
-
Add fresh media containing serial dilutions of the test inhibitor (e.g., Epacadostat) and a fixed concentration of L-Tryptophan.
-
Incubate for another 24-48 hours.
-
-
Kynurenine Detection:
-
Collect the cell culture supernatant from each well.
-
Add trichloroacetic acid (TCA) to precipitate proteins. Centrifuge to clarify.
-
Transfer the TCA-treated supernatant to a new plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). A reaction with kynurenine produces a yellow color.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of kynurenine produced.
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Plot the percent inhibition of kynurenine production versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.[25]
-
IV. Conclusion and Future Directions
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. As demonstrated by Celecoxib, Ruxolitinib, and Epacadostat, pyrazole-based compounds can be tailored to target diverse enzymes involved in a range of pathologies.
The comparative data underscores a critical lesson in drug development: while high potency and selectivity are essential starting points, they do not guarantee clinical success. The ultimate efficacy of an inhibitor is a complex interplay of its biochemical activity, cellular effects, pharmacokinetic properties, and the intricate biology of the disease it is intended to treat. Future research will undoubtedly continue to leverage the versatility of the pyrazole core, exploring new targets and refining inhibitor design to overcome challenges like acquired resistance and off-target effects. The robust biochemical and cell-based assays detailed in this guide are fundamental tools in this ongoing endeavor, providing the critical data needed to advance the next generation of pyrazole-based therapeutics.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. courses.edx.org [courses.edx.org]
- 8. PathWhiz [pathbank.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 14. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 22. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism Found for IDO1 Inhibitor Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
The Versatile Scaffold: A Comparative Review of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate Applications
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutic agents and agrochemicals is perpetual. Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound featuring a pyrazole core, has emerged as a promising and versatile building block in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth technical overview of its applications, objectively comparing the performance of its derivatives with other alternatives, supported by experimental data from peer-reviewed literature.
Introduction to a Privileged Structure: The Pyrazole Core
The pyrazole ring system is a well-established "privileged structure" in medicinal chemistry and agrochemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups contribute to its prevalence in numerous commercial drugs and pesticides. The subject of this guide, this compound, offers distinct advantages due to the presence of a bulky tert-butyl group, which can influence the molecule's conformation, solubility, and interaction with biological targets.
Chemical Structure and Properties:
-
Molecular Formula: C₁₀H₁₆N₂O₂[3]
-
Molecular Weight: 196.25 g/mol [3]
-
Key Features: A five-membered aromatic pyrazole ring substituted with a tert-butyl group at position 3 and an ethyl carboxylate group at position 5. The NH group of the pyrazole ring provides a site for further functionalization.
Diagram of this compound Synthesis:
Caption: General synthetic route to this compound.
Applications in Agrochemicals: A New Frontier in Crop Protection
The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with commercial products spanning herbicides, insecticides, and fungicides.[4][5] Derivatives of this compound are being explored in this arena, with the tert-butyl group often playing a crucial role in enhancing efficacy and selectivity.
Herbicidal Activity: Targeting Essential Plant Enzymes
Recent research has highlighted the potential of pyrazole derivatives as potent herbicides.[2][6] The mechanism of action often involves the inhibition of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[1]
While specific studies on the herbicidal activity of this compound derivatives are emerging, comparative analyses of related pyrazole structures provide valuable insights. For instance, a study on phenylpyridine-containing pyrazole derivatives demonstrated that structural modifications significantly impact herbicidal efficacy against various weed species.[7]
Table 1: Comparative Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (% Inhibition at 150 g a.i./hm²) [7]
| Compound | Echinochloa crusgalli (EC) | Digitaria sanguinalis (DS) | Setaria viridis (SV) | Abutilon theophrasti (AT) | Amaranthus retroflexus (AR) | Eclipta prostrata (EP) |
| Series 6a | 70 | 80 | 60 | 90 | 100 | 80 |
| Series 6c | 60 | 70 | 50 | 80 | 90 | 70 |
| Series 7a | 40 | 50 | 30 | 60 | 70 | 50 |
| Series 7b | 30 | 40 | 20 | 50 | 60 | 40 |
This table is an illustrative example based on data from related pyrazole derivatives to highlight the importance of comparative studies.
Experimental Protocol: Post-Emergence Herbicidal Activity Assay [7]
-
Plant Cultivation: Weed seeds are sown in plastic pots filled with a sterilized soil mix and grown in a greenhouse at 25-30°C.
-
Herbicide Application: At the 3-4 leaf stage, the weeds are sprayed with a formulated solution of the test compound at a specific application rate (e.g., 150 g active ingredient per hectare).
-
Evaluation: Herbicidal efficacy is visually assessed 15-20 days after treatment by comparing the growth inhibition of the treated plants to untreated controls. The results are expressed as a percentage of inhibition.
Fungicidal and Insecticidal Potential
The modification of the carboxylate group of pyrazole esters into carboxamides has been a particularly fruitful strategy for the development of fungicides and insecticides.[4][8][9] These pyrazole carboxamides often act as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides used in agriculture.[10]
A study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates revealed significant in vitro antifungal activity against various plant pathogens.[4] For example, the isoxazole pyrazole carboxylate derivative 7ai exhibited a potent EC₅₀ value of 0.37 μg/mL against Rhizoctonia solani.[4]
Diagram of Pyrazole Carboxamide Synthesis and Bioactivity:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and insecticidal activity of strobilurin compounds containing pyrazole-4-carboxamide [nyxxb.cn]
- 10. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS No. 916791-97-4), a common heterocyclic building block. The protocols outlined herein are grounded in established safety data and regulatory standards to ensure a self-validating system of laboratory waste management.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with specific health hazards that dictate its handling and disposal as hazardous waste.
According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system [1]
These classifications necessitate that this compound be treated as hazardous chemical waste . Improper disposal, such as discarding it in standard laboratory trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination.[2][3]
Table 1: Chemical and Hazard Information Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 916791-97-4 | [1][4] |
| Molecular Formula | C10H16N2O2 | [1][4] |
| Molecular Weight | 196.25 g/mol | [1][4] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
The structural features of pyrazole derivatives, while integral to their pharmacological activity, also underscore the need for cautious handling and disposal to prevent adverse environmental and health impacts.[5][6]
Personal Protective Equipment (PPE) and Safety Precautions
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The causality is simple: effective PPE creates a necessary barrier between the researcher and potential chemical exposure.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.
-
Eye and Face Protection : Use safety goggles or glasses with side shields. A face shield should be used when there is a risk of splashing.[7]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process, from the point of generation to final collection by certified waste management personnel. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach for hazardous waste management.[8][9]
Immediately classify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware (the first rinse must always be collected as hazardous waste).[5]
Segregate this waste stream from non-hazardous and other incompatible chemical wastes to prevent accidental reactions.[10]
Proper containerization is crucial to prevent leaks, spills, and exposure.
-
Container Choice : Use a chemically compatible, sealable container in good condition. High-density polyethylene (HDPE) containers are a suitable choice. The container must have a secure, tight-fitting lid.[5]
-
Headspace : Do not overfill the container. Leave at least 10% headspace to allow for expansion of contents.[5]
-
Container for Sharps : Contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container.
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[8][10] The hazardous waste label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
Store the sealed waste container in a designated hazardous waste satellite accumulation area (SAA) within the laboratory.[10] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Secure and away from general traffic.
-
Segregated from incompatible materials, particularly strong oxidizing agents.[5]
-
Within a secondary containment bin or tray capable of holding 110% of the volume of the largest container.[5]
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Provide them with the complete and accurate information from the waste label. Waste generators are legally responsible for ensuring their waste is managed, transported, and disposed of in accordance with all local, state, and federal regulations.[9][11]
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Protect : Don appropriate PPE before attempting to clean the spill.
-
Contain and Absorb : For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect : Place the absorbed material and all contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. angenechemical.com [angenechemical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS No. 916791-97-4). As a Senior Application Scientist, this document is crafted to move beyond mere procedural steps, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and experimental integrity.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[1]
While this compound is not classified for acute toxicity, pyrazole and its derivatives should generally be treated as potentially hazardous. Some pyrazoles are known to be harmful if swallowed or toxic in contact with skin.[2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table outlines the required and recommended equipment, along with the scientific rationale for each choice.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield. | Rationale: Protects against splashes of the solid compound or solutions, which can cause serious eye irritation.[1][5] A face shield offers broader protection, especially when handling larger quantities.[6][7] |
| Hand Protection | Nitrile or Butyl rubber gloves. Double-gloving is recommended. | Rationale: Nitrile gloves offer good resistance to a range of chemicals, including esters.[6][7] Butyl rubber provides excellent protection against esters and ketones.[8] Double-gloving provides an extra layer of security against potential tears or permeation.[6] Always inspect gloves for integrity before use. |
| Body Protection | A laboratory coat is mandatory. A chemical-resistant apron is recommended for larger quantities. | Rationale: A lab coat protects your skin and personal clothing from accidental spills.[6][9] For procedures with a higher risk of splashing, an apron provides an additional barrier. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood. | Rationale: This compound can cause respiratory irritation.[1] A fume hood is the most effective engineering control to prevent the inhalation of airborne particles. A respirator may be necessary for large-scale operations or in case of ventilation failure, based on a risk assessment.[6][9] |
| Footwear | Closed-toe shoes. | Rationale: Protects feet from spills and dropped objects.[6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safety and experimental success.
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[10] Have all necessary PPE donned correctly.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If creating solutions, add the solid to the solvent slowly.
-
Spill Response: In case of a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Environmental Responsibility
Improper disposal of pyrazole derivatives can be harmful to the environment.[2][4] Therefore, this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused or expired solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste.[11]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[11] Do not mix with incompatible waste streams.
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[11] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with local, regional, and national regulations.[12]
Visualizing the Safety Workflow
The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.
Caption: PPE Selection Workflow
Caption: Disposal Workflow
References
- 1. fishersci.be [fishersci.be]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

